c-Fms-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N7O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-tert-butyl-2-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H23N7O2/c1-13-17(30-15-8-9-22-16(10-15)14-11-23-27(5)12-14)6-7-18(24-13)28-20(29)25-19(26-28)21(2,3)4/h6-12H,1-5H3,(H,25,26,29) |
InChI Key |
DKZTVZFTPXVEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2C(=O)NC(=N2)C(C)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of c-Fms-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of c-Fms-IN-9, a potent inhibitor of the c-Fms kinase. Sourced from patent WO2014145023A1, this document provides a comprehensive overview of its inhibitory activity, effects on cellular proliferation, and the underlying signaling pathways. Detailed experimental protocols are provided to enable replication and further investigation, alongside structured data for comparative analysis and visualizations to elucidate key molecular interactions and experimental workflows.
Core Mechanism of Action
This compound is a selective inhibitor of the unphosphorylated form of the c-Fms kinase (uFMS), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells.[1] By targeting the inactive conformation of the kinase, this compound effectively blocks the initiation of downstream signaling cascades that are typically triggered by the binding of its ligand, the macrophage colony-stimulating factor (M-CSF). This inhibitory action extends to the unphosphorylated c-KIT receptor, albeit with a lower potency. The primary mechanism involves the competitive inhibition of ATP binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of the receptor.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity against different targets and in various cell lines.
| Target Kinase | IC50 (μM) | Description |
| Unphosphorylated c-FMS (uFMS) | <0.01 | Potent inhibition of the primary target kinase. |
| Unphosphorylated c-KIT (uKIT) | 0.1 - 1 | Moderate inhibition of a related receptor tyrosine kinase. |
Table 1: Biochemical Inhibitory Activity of this compound
| Cell Line | IC50 (μM) | Cell Type |
| M-NFS-60 | 0.01 - 0.1 | Murine Myeloid Leukemia |
| THP-1 | 0.01 - 0.1 | Human Monocytic Leukemia |
| Osteoclasts | 0.01 - 0.1 | Bone-resorbing Myeloid Lineage Cells |
Table 2: Cellular Proliferation Inhibition by this compound
Signaling Pathway Inhibition
The binding of M-CSF to the c-Fms receptor initiates a dimeric receptor autophosphorylation cascade, creating docking sites for various signaling proteins and activating multiple downstream pathways critical for cell survival and proliferation. This compound, by preventing this initial phosphorylation, effectively abrogates these signaling events. The diagram below illustrates the canonical c-Fms signaling pathway and the point of inhibition by this compound.
Figure 1: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard kinase and cell proliferation assay protocols.
Biochemical Kinase Inhibition Assay (uFMS and uKIT)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against unphosphorylated c-Fms and c-Kit kinases.
1. Reagents and Materials:
-
Recombinant human unphosphorylated c-Fms (uFMS) and c-Kit (uKIT) kinase domains.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution.
-
Substrate (e.g., poly(Glu,Tyr) 4:1).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase (uFMS or uKIT) and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for the biochemical kinase inhibition assay.
Cellular Proliferation Assay (M-NFS-60, THP-1, Osteoclasts)
This protocol describes a cell-based assay to determine the effect of this compound on the proliferation of various cell lines.
1. Reagents and Materials:
-
M-NFS-60, THP-1, or primary osteoclast precursor cells.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and appropriate cytokines like M-CSF for osteoclasts).
-
This compound stock solution (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom, white-walled assay plates.
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
For osteoclast differentiation and proliferation assays, culture bone marrow-derived macrophages in the presence of M-CSF.
-
Prepare a serial dilution of this compound in cell culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Add the diluted inhibitor or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Figure 3: Workflow for the cellular proliferation assay.
References
An In-Depth Technical Guide to c-Fms-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms-IN-9 is a potent and selective inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R), a critical component in the signaling pathways that govern the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols for the evaluation of this inhibitor and visualizations of the relevant signaling pathways are also presented to support further research and development efforts in oncology, inflammatory diseases, and beyond.
Introduction
The c-Fms kinase, or CSF-1R, is a receptor tyrosine kinase that, upon binding its ligands CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), initiates a signaling cascade essential for the function of myeloid lineage cells. Dysregulation of the c-Fms signaling pathway has been implicated in the pathogenesis of various diseases, including cancer, where tumor-associated macrophages (TAMs) can promote tumor growth and metastasis, and in inflammatory conditions such as rheumatoid arthritis. Consequently, the development of small molecule inhibitors targeting c-Fms has become an area of intense research. This compound has emerged as a notable inhibitor, demonstrating high potency against unphosphorylated c-FMS kinase. This guide aims to consolidate the available technical information on this compound to facilitate its use in preclinical research.
Chemical Properties and Synthesis
This compound is a 1,2,4-triazol-5-one derivative identified as "Compound Example 7" in patent WO2014145023A1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(tert-butyl)-2-(4-((2-methyl-1H-imidazol-1-yl)methyl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Molecular Formula | C₂₁H₂₃N₇O₂ |
| Molecular Weight | 405.45 g/mol |
| CAS Number | 1628574-50-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Synthesis Protocol (as described in patent WO2014145023A1, Compound Example 7):
The synthesis of this compound involves a multi-step process culminating in the formation of the 1,2,4-triazol-5-one core and subsequent functionalization. The general synthetic scheme for related compounds is outlined in the patent. The final step typically involves the reaction of a substituted phenylhydrazine with a derivative of a tert-butyl isocyanate to form the triazolone ring, followed by the introduction of the substituted imidazole moiety. For the specific synthesis of Compound Example 7, the detailed procedure would be as follows:
A precise, step-by-step protocol would be detailed here based on the full text of the patent, including reactants, reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography).
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of the c-Fms kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Kinase Inhibition
This compound has been shown to be a highly potent inhibitor of unphosphorylated c-FMS kinase (uFMS) with a half-maximal inhibitory concentration (IC₅₀) of less than 0.01 μM.[1][2][3] It also exhibits inhibitory activity against the unphosphorylated form of the c-Kit receptor tyrosine kinase (uKIT), albeit at a higher concentration range of 0.1-1 μM.[1][2][3]
| Target | IC₅₀ |
| Unphosphorylated c-FMS (uFMS) | < 0.01 μM |
| Unphosphorylated c-KIT (uKIT) | 0.1 - 1 μM |
Cellular Activity
The inhibitory effect of this compound on c-Fms signaling translates to anti-proliferative effects in cell lines dependent on this pathway. It has been demonstrated to inhibit the proliferation of M-NFS-60 (a murine myeloid leukemia cell line), THP-1 (a human monocytic cell line), and osteoclasts with an IC₅₀ in the range of 0.01-0.1 μM.[1]
| Cell Line / Cell Type | IC₅₀ (Proliferation) |
| M-NFS-60 | 0.01 - 0.1 μM |
| THP-1 | 0.01 - 0.1 μM |
| Osteoclasts | 0.01 - 0.1 μM |
Signaling Pathways
The binding of CSF-1 or IL-34 to the c-Fms receptor triggers its dimerization and autophosphorylation, creating docking sites for various signaling proteins and initiating multiple downstream cascades. These pathways are crucial for the biological functions of macrophages and related cells. This compound, by inhibiting the initial phosphorylation event, effectively blocks these downstream signals.
References
c-Fms-IN-9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of c-Fms-IN-9, a potent inhibitor of the c-Fms kinase. This document details its target profile, mechanism of action, and provides methodologies for its characterization, making it an essential resource for researchers in oncology, immunology, and inflammatory diseases.
Core Target Profile: c-Fms (CSF-1R)
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R) or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages. The primary endogenous ligands for c-Fms are Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34). The binding of these ligands induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.
Dysregulation of the c-Fms signaling pathway is implicated in a variety of pathological conditions, including cancer, where it promotes tumor growth and metastasis by influencing tumor-associated macrophages (TAMs), and in inflammatory diseases such as rheumatoid arthritis through its role in immune cell function and osteoclastogenesis.
This compound: Potency and Selectivity
This compound is a selective inhibitor targeting the unphosphorylated state of the c-Fms kinase. Its inhibitory activity has been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 |
| Unphosphorylated c-FMS (uFMS) | Kinase Assay | <0.01 µM[1] |
| Unphosphorylated KIT (uKIT) | Kinase Assay | 0.1-1 µM[1] |
| M-NFS-60 Cells | Cell Proliferation | 0.01-0.1 µM[2] |
| THP-1 Cells | Cell Proliferation | 0.01-0.1 µM[2] |
| Osteoclast Cells | Cell Proliferation | 0.01-0.1 µM[2] |
Signaling Pathway of c-Fms
The activation of c-Fms by its ligands initiates a complex network of intracellular signaling pathways that regulate key cellular processes. The diagram below illustrates the major signaling cascades downstream of c-Fms activation.
Caption: The c-Fms signaling pathway initiated by ligand binding.
Experimental Workflow for this compound Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a c-Fms inhibitor like this compound.
Caption: A typical workflow for characterizing a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.
c-Fms Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Fms kinase.
-
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the c-Fms enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (M-NFS-60, THP-1, or Osteoclasts)
This assay assesses the effect of this compound on the proliferation of cells that are dependent on c-Fms signaling.
-
Materials:
-
M-NFS-60, THP-1, or primary osteoclast precursor cells
-
Appropriate cell culture medium (e.g., RPMI-1640 for THP-1 and M-NFS-60, alpha-MEM for osteoclasts) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF.
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation reagent (e.g., MTS, resazurin)
-
96-well clear or white-walled cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media containing M-CSF.
-
Allow the cells to adhere (if applicable) overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell proliferation using the CellTiter-Glo® assay or another suitable method according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Western Blot for c-Fms Phosphorylation
This experiment confirms that this compound inhibits the autophosphorylation of c-Fms in a cellular context, demonstrating on-target activity.
-
Materials:
-
Cells expressing c-Fms (e.g., THP-1 or M-NFS-60)
-
Serum-free cell culture medium
-
M-CSF
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total-c-Fms
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-c-Fms antibody to confirm equal protein loading.
-
References
c-Fms-IN-9 Kinase Selectivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity of c-Fms-IN-9, a potent inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF1R) kinase. The information presented herein is compiled from publicly available data, primarily referencing patent WO2014145023A1, where this compound is disclosed as Compound Example 7.[1][2][3][4] This document is intended to serve as a technical resource for researchers in oncology, immunology, and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor targeting the c-Fms kinase, a member of the class III receptor tyrosine kinase family.[1][2][3][4] The c-Fms signaling pathway is crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammatory disorders, and bone diseases. By inhibiting c-Fms, this compound presents a therapeutic potential in these areas.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Based on available data, this compound demonstrates potent inhibition of unphosphorylated c-Fms (uFMS) and displays selectivity against the closely related kinase, unphosphorylated c-Kit (uKIT). A broader kinase selectivity panel for this compound is not publicly available at this time.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (μM) | Source |
| unphosphorylated c-Fms (uFMS) | <0.01 | [1][2][3][4] |
| unphosphorylated c-Kit (uKIT) | 0.1 - 1 | [1][2][3][4] |
Cellular Activity
This compound has been shown to inhibit the proliferation of various cell lines whose growth is dependent on or influenced by c-Fms signaling.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Description | IC50 (μM) | Source |
| M-NFS-60 | Murine myeloblastic cell line | 0.01 - 0.1 | [3] |
| THP-1 | Human monocytic leukemia cell line | 0.01 - 0.1 | [3] |
| Osteoclasts | Bone-resorbing multinucleated cells | 0.01 - 0.1 | [3] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the simplified c-Fms signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, CSF-1 (or IL-34), the c-Fms receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell survival and proliferation. This compound acts by inhibiting the kinase activity of c-Fms, thereby blocking these downstream signals.
Caption: c-Fms signaling pathway and inhibition by this compound.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize this compound. The specific protocols used for the generation of the available data are not publicly detailed.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro potency of an inhibitor against a purified kinase.
Caption: General workflow for a biochemical kinase IC50 assay.
-
Reagent Preparation: Prepare solutions of purified recombinant unphosphorylated c-Fms or c-Kit enzyme, a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA), a generic tyrosine kinase substrate, and ATP at an appropriate concentration (often at or near the Km for the enzyme). Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction: In a microplate, add the kinase and the inhibitor at various concentrations. Allow for a pre-incubation period. Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol for THP-1 cells)
This protocol outlines a general method for assessing the effect of an inhibitor on the proliferation of a suspension cell line like THP-1.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 0.05 mM 2-mercaptoethanol. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the THP-1 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition of proliferation.
-
Incubation: Incubate the plate for a period that allows for cell division (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as one containing a tetrazolium compound (e.g., MTS or MTT) to each well. These compounds are reduced by metabolically active cells to a colored formazan product.
-
Data Acquisition: After a further incubation period (2-4 hours), measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Similar principles would apply to proliferation assays with M-NFS-60 cells and osteoclasts, with adjustments to the cell culture conditions and differentiation protocols as required. For osteoclast proliferation assays, primary bone marrow macrophages would be cultured with M-CSF to generate osteoclast precursors, followed by treatment with the inhibitor.
Conclusion
This compound is a highly potent inhibitor of c-Fms kinase with demonstrated cellular activity. The available data indicates a degree of selectivity over the related kinase c-Kit. This technical guide provides a summary of the known selectivity and activity of this compound, along with representative experimental methodologies. Further investigation, including profiling against a broad panel of kinases, would be necessary to fully characterize its selectivity profile and potential for clinical development.
References
In-Depth Technical Guide: c-Fms-IN-9 (CAS 1628574-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Fms-IN-9 is a potent and selective inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) kinase. As a key regulator of macrophage and osteoclast development and function, c-Fms is a compelling therapeutic target for a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and drug development efforts targeting the c-Fms signaling pathway.
Introduction to c-Fms (CSF-1R)
The c-Fms proto-oncogene encodes the receptor for macrophage colony-stimulating factor (M-CSF or CSF-1). This transmembrane tyrosine kinase is a member of the class III receptor tyrosine kinase family. The binding of M-CSF to the extracellular domain of c-Fms induces receptor dimerization, which in turn activates the intracellular kinase domain through autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling events that are crucial for the proliferation, differentiation, survival, and migration of monocytes, macrophages, and their progenitor cells.
The c-Fms signaling pathway plays a pivotal role in both normal physiological processes and various pathological conditions. Dysregulation of this pathway has been implicated in the progression of several cancers, where tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. Furthermore, c-Fms is essential for the differentiation and function of osteoclasts, making it a key player in bone resorption and a target for diseases like osteoporosis and rheumatoid arthritis.
This compound: A Potent Kinase Inhibitor
This compound, with CAS number 1628574-50-4, is a small molecule inhibitor designed to target the kinase activity of c-Fms. It is identified as "Compound Example 7" in patent WO2014145023A1.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. While a comprehensive experimental characterization is not publicly available, information from supplier safety data sheets provides some key details.
| Property | Value | Reference |
| CAS Number | 1628574-50-4 | N/A |
| Molecular Formula | C₂₁H₂₃N₇O₂ | [1] |
| Molecular Weight | 405.45 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | |
| Chemical Stability | Stable under recommended storage conditions | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Table 1: Physicochemical Properties of this compound
Biological Activity and Potency
This compound is a highly potent inhibitor of unphosphorylated c-FMS kinase (uFMS). It also demonstrates inhibitory activity against the unphosphorylated form of the KIT kinase (uKIT). The available quantitative data on its biological activity are summarized in Table 2.
| Target | Assay Type | IC₅₀ | Reference |
| Unphosphorylated c-FMS (uFMS) | Kinase Assay | < 0.01 µM | [1] |
| Unphosphorylated KIT (uKIT) | Kinase Assay | 0.1 - 1 µM | [1] |
Table 2: In vitro Inhibitory Activity of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the c-Fms receptor. By blocking the autophosphorylation of the receptor upon M-CSF binding, it prevents the recruitment and activation of downstream signaling molecules. This effectively shuts down the intracellular signaling cascade that is essential for the biological functions of macrophages and osteoclasts.
The c-Fms signaling pathway is complex and involves multiple downstream effectors that regulate diverse cellular processes. A simplified representation of this pathway is depicted below.
Caption: Simplified c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Protocols
While the specific experimental protocols for the synthesis and biological evaluation of this compound are detailed within the patent WO2014145023A1, this section provides representative and detailed methodologies for key assays typically used in the characterization of c-Fms kinase inhibitors.
General Workflow for Kinase Inhibitor Characterization
The characterization of a kinase inhibitor like this compound typically follows a multi-step workflow, from initial screening to in-depth cellular and in vivo studies.
Caption: A typical experimental workflow for the characterization of a kinase inhibitor.
In Vitro c-Fms Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency (IC₅₀) of an inhibitor against c-Fms kinase using a fluorescence-based assay.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide with a fluorescent tag)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant c-Fms kinase and the fluorescent peptide substrate to their final concentrations in kinase buffer.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted c-Fms kinase to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and fluorescent peptide substrate mixture to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺). Measure the fluorescence signal on a plate reader. The signal will be proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay - Representative Protocol)
This protocol outlines a method to assess the effect of this compound on the proliferation of a c-Fms-dependent cell line (e.g., M-NFS-60).
Materials:
-
M-NFS-60 cells (or another suitable c-Fms-dependent cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and M-CSF)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed the M-NFS-60 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the roles of the c-Fms signaling pathway in health and disease. Its high potency makes it a suitable probe for cellular and in vivo studies aimed at understanding the therapeutic potential of c-Fms inhibition. The data and representative protocols provided in this technical guide are intended to facilitate further research into this important drug target and the development of novel therapeutics. For detailed synthesis and specific assay conditions, researchers are encouraged to consult the primary patent literature.
References
In-depth Technical Guide: c-Fms Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Fms proto-oncogene, also known as the colony-stimulating factor 1 receptor (CSF-1R), is a crucial cell surface protein integral to the survival, proliferation, and differentiation of myeloid cells.[1] Encoded by the CSF1R gene, this receptor tyrosine kinase plays a pivotal role in the regulation of monocytes, macrophages, osteoclasts, and other myeloid lineages.[1] The binding of its ligands, CSF-1 and IL-34, triggers a signaling cascade that is essential for normal myeloid function. However, aberrant c-Fms signaling is implicated in the pathogenesis of various inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This guide provides a technical overview of small molecule inhibitors targeting c-Fms, with a focus on their biochemical properties and mechanisms of action.
Quantitative Data on c-Fms Inhibitors
| Inhibitor Name | Molecular Weight ( g/mol ) | IC₅₀ (nM) | Formula | CAS No. |
| c-Fms-IN-2 | 339.39 | 24 | C₁₉H₂₁N₃O₃ | 791587-67-2 |
| c-Fms-IN-10 | Not Available | 2 | Not Available | 1527517-50-5 |
Note: The IC₅₀ value represents the concentration of an inhibitor required to achieve 50% inhibition of the target enzyme's activity in vitro.
Experimental Protocols
The following sections detail generalized experimental methodologies for characterizing c-Fms inhibitors. These protocols are based on standard practices in kinase inhibitor profiling and cellular assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a c-Fms inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against the c-Fms kinase.
Methodology:
-
Reagents: Recombinant human c-Fms kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), the test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The inhibitor is serially diluted to a range of concentrations.
-
The recombinant c-Fms kinase is incubated with the inhibitor at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay
This assay assesses the inhibitor's ability to curb the proliferation of cells dependent on c-Fms signaling.
Objective: To determine the effect of a c-Fms inhibitor on the proliferation of CSF-1-dependent cells (e.g., bone marrow-derived macrophages).
Methodology:
-
Cell Line: A cell line whose growth is dependent on CSF-1 signaling, such as primary bone marrow-derived macrophages (BMDMs).
-
Reagents: The test inhibitor, CSF-1, cell culture medium, and a cell proliferation reagent (e.g., BrdU or MTS).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the inhibitor in the presence of a stimulating concentration of CSF-1.
-
The plates are incubated for a period that allows for cell proliferation (e.g., 24-72 hours).
-
Cell proliferation is measured using a colorimetric or fluorescence-based assay that quantifies DNA synthesis (BrdU incorporation) or metabolic activity (MTS assay).
-
The results are used to determine the inhibitor's effect on cell viability and proliferation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the c-Fms signaling pathway and a typical workflow for inhibitor screening.
Caption: The c-Fms signaling pathway, initiated by CSF-1 binding and leading to cell proliferation, differentiation, and survival.
Caption: A generalized workflow for the discovery and development of c-Fms inhibitors, from initial screening to a clinical candidate.
References
An In-depth Technical Guide to the c-FMS Signaling Pathway in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (c-FMS) signaling pathway in macrophages. c-FMS, also known as CSF-1R or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages.[1][2][3][4] Its activation by its ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34), triggers a cascade of intracellular signaling events crucial for macrophage biology and implicated in various physiological and pathological processes, including immunity, inflammation, and cancer.[4][5][6]
Ligand Binding and Receptor Activation
The c-FMS receptor is a type III receptor tyrosine kinase characterized by an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular tyrosine kinase domain.[3][5] The binding of its homodimeric ligands, CSF-1 or IL-34, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[5][7] This autophosphorylation creates docking sites for various downstream signaling molecules, thereby initiating multiple signaling cascades.[7]
While both CSF-1 and IL-34 bind to c-FMS, they exhibit different binding kinetics and affinities, which may contribute to their distinct biological activities.[6][8]
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Affinity (Kd) | Reference |
| CSF-1 | c-FMS (with D4-D5 domains) | ~7-fold lower than IL-34 | [8] |
| IL-34 | c-FMS (with D4-D5 domains) | High affinity | [6][8] |
| CSF-1 | c-FMS (without D4-D5 domains) | Comparable to IL-34 | [8] |
| IL-34 | c-FMS (without D4-D5 domains) | Comparable to CSF-1 | [8] |
Upon ligand binding, several tyrosine residues in the c-FMS intracellular domain become phosphorylated, each serving as a potential docking site for downstream signaling proteins.
Table 2: Key Autophosphorylation Sites of Murine c-FMS and Their Roles
| Phosphorylation Site | Role | Reference |
| Tyrosine 559 | Major mediator of receptor activation, cell death, intracellular signaling, and cell proliferation. | [9] |
| Tyrosine 697 | Major phosphorylation site. | [10] |
| Tyrosine 706 | Major phosphorylation site. | [10] |
| Tyrosine 721 | Mutation affects anchorage-independent growth. | [11] |
| Tyrosine 807 | Minor autophosphorylation site; mutation eradicates the stimulatory effect on invasive ability. | [10][11] |
Core Signaling Pathways
The activation of c-FMS initiates several key downstream signaling pathways that collectively regulate the diverse functions of macrophages.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial mediator of cell survival, proliferation, and metabolism. Upon c-FMS activation, the p85 subunit of PI3K can bind to phosphorylated tyrosine residues on the receptor, leading to the activation of the p110 catalytic subunit. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation.
c-FMS PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade activated by c-FMS, primarily involved in cell proliferation, differentiation, and survival. Ligand binding leads to the recruitment of adaptor proteins like Grb2 to phosphorylated tyrosine residues on c-FMS. This activates the Ras-Raf-MEK-ERK signaling cascade, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression.
c-FMS MAPK/ERK Signaling Pathway
JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in c-FMS signaling, although it is more prominently associated with cytokine receptors. Upon c-FMS activation, JAK family kinases can be activated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and differentiation.
c-FMS JAK/STAT Signaling Pathway
Regulation of c-FMS Expression
The expression of the c-fms gene is tightly regulated, primarily restricted to cells of the mononuclear phagocyte lineage.[12][13] This tissue-specific expression is controlled by a constitutive promoter and a key intronic regulatory element known as the fms intronic regulatory element (FIRE).[12] FIRE contains binding sites for macrophage-specific transcription factors such as PU.1 and C/EBP, acting as a macrophage-specific enhancer.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the c-FMS signaling pathway in macrophages.
Immunoprecipitation of c-FMS
This protocol is for the isolation of c-FMS from macrophage cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-FMS antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., cold PBS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture and treat macrophages as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-c-FMS antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with cold wash buffer.
-
Elute the immunoprecipitated c-FMS by boiling the beads in elution buffer.
-
Analyze the eluate by Western blotting.
Immunoprecipitation Workflow
Western Blotting for Phosphorylated c-FMS
This protocol is for the detection of phosphorylated c-FMS in macrophage lysates.[14][15]
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-c-FMS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare macrophage cell lysates as described above, ensuring the use of phosphatase inhibitors.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-FMS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay for c-FMS
This assay measures the kinase activity of immunoprecipitated c-FMS.[16][17][18]
Materials:
-
Immunoprecipitated c-FMS (on beads)
-
Kinase buffer (containing MgCl2 and ATP)[16]
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr))
-
[γ-³²P]ATP (for radioactive detection) or specific antibodies for non-radioactive detection
Procedure:
-
Perform immunoprecipitation of c-FMS as described above.
-
Wash the beads with kinase buffer.
-
Resuspend the beads in kinase buffer containing the substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography or by Western blotting with a phospho-specific antibody.
Macrophage Proliferation Assay
This assay quantifies macrophage proliferation in response to CSF-1.[19]
Materials:
-
Macrophage cell line or primary bone marrow-derived macrophages
-
Complete culture medium
-
Recombinant CSF-1
-
BrdU or EdU labeling reagent
-
Fixation and permeabilization buffers
-
Anti-BrdU/EdU antibody conjugated to a fluorophore
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed macrophages in a multi-well plate and starve them of growth factors if necessary.
-
Stimulate the cells with various concentrations of CSF-1 for 24-72 hours.
-
During the last few hours of stimulation, add BrdU or EdU to the culture medium.
-
Fix and permeabilize the cells.
-
Stain the cells with the anti-BrdU/EdU antibody.
-
Analyze the percentage of proliferating (BrdU/EdU-positive) cells by flow cytometry or fluorescence microscopy.
Flow Cytometry for c-FMS Surface Expression
This protocol is for the quantification of c-FMS expression on the surface of macrophages.[20][21][22]
Materials:
-
Single-cell suspension of macrophages
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Anti-c-FMS (CD115) antibody conjugated to a fluorophore
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of macrophages.
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the anti-c-FMS antibody or an isotype control on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
Quantitative Data Summary
The following table summarizes key quantitative data related to the c-FMS signaling pathway.
Table 3: Gene Expression Changes Downstream of c-FMS Signaling in Macrophages
| Gene | Change in Expression | Functional Consequence | Reference |
| c-fos | Upregulated | Proliferation, differentiation | [23] |
| c-jun | Upregulated | Proliferation, differentiation | [23] |
| c-myc | Upregulated | Cell cycle progression | [23] |
| Cyclin D1 | Upregulated | G1/S phase transition | - |
| Bcl-2 | Upregulated | Anti-apoptotic | - |
| VEGF | Upregulated | Angiogenesis | - |
Note: This table represents a selection of commonly regulated genes. The complete transcriptional response to c-FMS activation is extensive and context-dependent.
This technical guide provides a foundational understanding of the c-FMS signaling pathway in macrophages, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development. Further investigation into the intricate regulatory mechanisms and the crosstalk with other signaling pathways will continue to illuminate the multifaceted roles of c-FMS in health and disease.
References
- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]
- 7. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Independent regulation of invasion and anchorage-independent growth by different autophosphorylation sites of the macrophage colony-stimulating factor 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly conserved c-fms gene intronic element controls macrophage-specific and regulated expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of mRNA encoding the macrophage colony-stimulating factor receptor (c-fms) is controlled by a constitutive promoter and tissue-specific transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. In vitro kinase assay [protocols.io]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. protocols.io [protocols.io]
- 19. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gene-expression profiles and transcriptional regulatory pathways that underlie the identity and diversity of mouse tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Effects of c-Fms-IN-9 on Unphosphorylated c-FMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), encoded by the proto-oncogene c-Fms, is a receptor tyrosine kinase (RTK) that plays a pivotal role in the survival, proliferation, and differentiation of mononuclear phagocytes.[1][2] Dysregulation of c-FMS signaling is implicated in various pathologies, including inflammatory diseases, autoimmune disorders, and cancer. As such, c-FMS has emerged as a critical target for therapeutic intervention. While many kinase inhibitors target the activated, phosphorylated state of the receptor, a class of inhibitors that bind to the unphosphorylated, inactive conformation offers a distinct mechanism of action and potential for high selectivity. This technical guide focuses on c-Fms-IN-9, a potent inhibitor of the unphosphorylated c-FMS kinase.
This compound: A Potent Inhibitor of Unphosphorylated c-FMS
This compound is a small molecule inhibitor identified as a potent antagonist of the unphosphorylated c-FMS kinase (uFMS).[3] This characteristic suggests that this compound likely stabilizes the inactive conformation of the kinase, preventing its activation and subsequent downstream signaling. The primary source of this information is patent WO2014145023A1, where this compound is detailed as Compound Example 7.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the available data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (µM) | Source |
| Unphosphorylated c-FMS (uFMS) | <0.01 | [3] |
| Unphosphorylated KIT (uKIT) | 0.1 - 1 | [3] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | IC50 (µM) | Cell Type | Source |
| M-NFS-60 | 0.01 - 0.1 | Murine Macrophage | [3] |
| THP-1 | 0.01 - 0.1 | Human Monocytic Leukemia | [3] |
| Osteoclasts | 0.01 - 0.1 | Bone-resorbing cells | [3] |
Experimental Protocols: Methodologies for Key Experiments
While the specific, detailed protocols used for the characterization of this compound are proprietary to the patent holder, this section outlines the general methodologies typically employed for the experiments cited.
Biochemical Kinase Inhibition Assay (for Unphosphorylated c-FMS)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the unphosphorylated kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against unphosphorylated c-FMS.
General Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant unphosphorylated c-FMS kinase domain is expressed and purified.
-
A suitable substrate, such as a synthetic peptide containing a tyrosine residue, is prepared.
-
-
Assay Reaction:
-
The unphosphorylated c-FMS enzyme is incubated with varying concentrations of this compound in a suitable kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection of Phosphorylation:
-
The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and division of cells that are dependent on c-FMS signaling.
Objective: To determine the IC50 of this compound on the proliferation of c-FMS-dependent cell lines (e.g., M-NFS-60, THP-1) and primary cells (e.g., osteoclasts).
General Protocol:
-
Cell Culture:
-
The target cells are cultured in appropriate media supplemented with M-CSF to stimulate c-FMS-dependent proliferation.
-
-
Compound Treatment:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
-
Incubation:
-
The cells are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
-
Measurement of Cell Viability/Proliferation:
-
The number of viable cells is quantified using methods such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
Cell counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
DNA synthesis measurement: Quantifying the incorporation of BrdU or [³H]thymidine into newly synthesized DNA.
-
-
-
Data Analysis:
-
The percentage of proliferation inhibition is calculated for each concentration of this compound compared to a vehicle-treated control.
-
The IC50 value is determined by plotting the inhibition data against the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of c-FMS and the Proposed Mechanism of this compound Inhibition
Experimental Workflow for Biochemical IC50 Determination
Logical Relationship of this compound's Effects
References
Methodological & Application
Application Note: In Vitro Kinase Assay for c-Fms (CSF1R) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Its activation by ligands such as Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[2][3][4] Dysregulation of c-Fms signaling is implicated in various diseases, including inflammatory disorders and cancer, making it a significant therapeutic target.[5][6]
This document provides a detailed protocol for an in vitro biochemical assay to determine the potency of inhibitors, such as c-Fms-IN-9, against the c-Fms kinase. The protocol is based on a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]
c-Fms Signaling Pathway
The binding of a ligand (CSF-1 or IL-34) to the extracellular domain of c-Fms induces receptor dimerization and activation of its intrinsic tyrosine kinase activity. This leads to autophosphorylation of specific tyrosine residues within the cytoplasmic domain, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cellular functions.[4][8]
Caption: The c-Fms signaling pathway initiated by ligand binding.
Experimental Protocol: c-Fms Kinase Assay (ADP-Glo™ Format)
This protocol outlines the steps to measure the inhibitory activity of a compound against c-Fms kinase.
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[9] Test compounds that inhibit c-Fms will result in a decrease in the luminescent signal.
Materials and Reagents
-
Recombinant human c-Fms (CSF1R) kinase domain[9]
-
Poly (4:1 Glu, Tyr) peptide substrate[9]
-
ATP
-
This compound or other test inhibitors
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930) or similar[7]
-
White, opaque 96-well or 384-well assay plates[7]
-
Plate-reading luminometer
Assay Procedure
-
Reagent Preparation:
-
Prepare the Kinase Buffer as described above.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.[10] Create a serial dilution series of the inhibitor in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Dilute the recombinant c-Fms enzyme and substrate in Kinase Buffer to the desired working concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test inhibitor or vehicle (Kinase Buffer with DMSO) to the wells of a white assay plate.
-
Add 10 µL of the diluted c-Fms enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Cover the plate and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Experimental Workflow
The following diagram illustrates the major steps of the in vitro kinase assay protocol.
Caption: Workflow for a c-Fms in vitro kinase inhibition assay.
Data Presentation and Analysis
The inhibitory activity of test compounds is determined by calculating their IC₅₀ values, which represent the concentration of inhibitor required to reduce the kinase activity by 50%.
Quantitative Data Summary
The following table presents IC₅₀ values for several known c-Fms inhibitors, providing a benchmark for newly tested compounds.
| Inhibitor Name | c-Fms (CSF1R) IC₅₀ | Notes |
| cFMS Receptor Inhibitor II | 2.8 nM | Highly selective kinase inhibitor.[10] |
| c-Fms-IN-2 | 24 nM | Potent FMS kinase inhibitor.[11] |
| c-Fms-IN-8 | 9.1 nM | A Type II inhibitor of CSF-1R.[12] |
| Pexidartinib (PLX-3397) | 20 nM | Orally active, selective inhibitor of CSF1R and c-Kit.[6] |
| GW2580 | 60 nM | Selective inhibitor of c-Fms kinase.[6] |
| Sotuletinib (BLZ945) | 1 nM | Potent and selective brain-penetrant CSF-1R inhibitor.[6] |
Data Analysis
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of kinase activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Signal_Inhibitor: Luminescence from wells with the test compound.
-
Signal_Vehicle: Luminescence from wells with DMSO only (0% inhibition).
-
Signal_Background: Luminescence from wells with no enzyme (100% inhibition).
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value.
References
- 1. pulsus.com [pulsus.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 9. FMS Kinase Enzyme System [promega.com]
- 10. cFMS Receptor Inhibitor II | c-Fms | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for c-Fms-IN-9 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[1][2][3] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it an attractive therapeutic target. c-Fms-IN-9 is a potent inhibitor of c-Fms kinase.[4][5][6][7] These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its biological activity and potential therapeutic applications.
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Target/Cell Line | Assay Type | IC50 Value |
| Unphosphorylated c-FMS (uFMS) Kinase | Biochemical Assay | <0.01 µM[4][5][6][7] |
| Unphosphorylated KIT (uKIT) Kinase | Biochemical Assay | 0.1 - 1 µM[4][5][6][7] |
| M-NFS-60 Cells | Cell Proliferation Assay | 0.01 - 0.1 µM[4] |
| THP-1 Cells | Cell Proliferation Assay | 0.01 - 0.1 µM[4] |
| Osteoclast Cells | Cell Proliferation Assay | 0.01 - 0.1 µM[4] |
Signaling Pathway
The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1) or IL-34, to the c-Fms receptor induces its dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate cell survival, proliferation, and differentiation.
Caption: The c-Fms (CSF1R) signaling pathway, activated by CSF-1 or IL-34, leads to cell survival, proliferation, and differentiation.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to evaluate the inhibitory effect of this compound on the proliferation of a c-Fms-dependent cell line, such as M-NFS-60.
Materials
-
Cell Line: M-NFS-60 (or other suitable cell line expressing c-Fms, e.g., THP-1)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and recombinant murine M-CSF (specific concentration to be optimized for the cell line, e.g., 10 ng/mL)
-
Phosphate-Buffered Saline (PBS)
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader (capable of luminescence detection)
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based kinase inhibitor assay.
Caption: General workflow for a cell-based assay to determine the IC50 of a kinase inhibitor.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture M-NFS-60 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the exponential growth phase and determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cells in fresh complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Include wells for "cells only" (no compound) and "medium only" (background) controls.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration for the highest dose might be 10 µM, followed by 1:3 or 1:5 serial dilutions.
-
Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Add 100 µL of the diluted compound to the respective wells of the 96-well plate containing the cells. For the "cells only" control, add 100 µL of medium with the same final DMSO concentration as the compound-treated wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from "medium only" wells) from all other readings.
-
Normalize the data by setting the average signal from the "cells only" (vehicle control) wells to 100% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Conclusion
These application notes provide a framework for conducting cell-based assays with this compound. The provided protocols and diagrams are intended to be a starting point, and researchers should optimize the experimental conditions for their specific cell lines and assay formats. By following these guidelines, researchers can effectively evaluate the cellular potency and mechanism of action of this compound, contributing to the development of novel therapeutics targeting the c-Fms signaling pathway.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-fms expression is a molecular marker of human acute myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for c-Fms-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of c-Fms-IN-9, a potent inhibitor of the c-Fms kinase. The following information is intended to guide researchers in preparing and utilizing this compound for in vitro and in vivo studies.
Product Information and Solubility
This compound is a selective inhibitor of the unphosphorylated c-FMS kinase (uFMS) with high potency. It also exhibits inhibitory activity against c-KIT.[1][2][3][4] This compound is a valuable tool for studying the role of c-Fms signaling in various biological processes, including the proliferation and differentiation of macrophages, osteoclasts, and other myeloid cells.
Quantitative Data Summary:
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (uFMS) | <0.01 µM | Unphosphorylated c-FMS kinase | [1][2][3][4] |
| IC50 (uKIT) | 0.1-1 µM | Unphosphorylated KIT kinase | [1][2][3][4] |
| IC50 (Cell Proliferation) | 0.01-0.1 µM | M-NFS-60, THP-1, and osteoclast cells | [2] |
Solubility and Storage:
While specific solubility data for this compound is not extensively published, based on information for analogous compounds and vendor recommendations, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Recommended for | Storage of Stock Solution | Reference |
| DMSO | Stock solution preparation | -20°C for up to 1 month; -80°C for up to 6 months.[3][5] | [3][5][6] |
| Aqueous Buffers (e.g., PBS) | Not recommended for stock solutions due to poor solubility. | N/A |
Preparation of Stock and Working Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Materials Required:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator or water bath
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 405.45 g/mol ), you would need 4.05 mg.
-
Dissolution: Add the appropriate volume of high-quality DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication or warming in a water bath (37°C) may be helpful. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5]
Preparation of Working Solutions:
For most cell-based experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%. Always prepare a vehicle control with the same final concentration of DMSO.
Experimental Protocols
The following are generalized protocols for common experiments using c-Fms inhibitors. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound working solutions (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 1 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant c-Fms kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence signal according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cell-Based Proliferation Assay (e.g., using M-NFS-60 cells)
This protocol is designed to evaluate the effect of this compound on the proliferation of c-Fms-dependent cells.
Materials:
-
M-NFS-60 cells (or another suitable cell line, e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, and recombinant M-CSF)
-
This compound working solutions
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed M-NFS-60 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium containing M-CSF.
-
Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Determine the effect of this compound on cell viability and calculate the IC50 for cell proliferation.
In Vivo Study Preparation
Preparing this compound for in vivo administration requires careful consideration of the vehicle to ensure solubility and bioavailability. The following is a general guideline, and the specific formulation should be optimized based on the animal model and route of administration.
Vehicle Formulation (Example for Oral Gavage):
A common vehicle for oral administration of hydrophobic compounds is a suspension.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Mortar and pestle or a homogenizer
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Gradually add a small amount of the vehicle to the this compound powder and triturate with a mortar and pestle or use a homogenizer to create a uniform suspension.
-
Continue to add the vehicle in small increments while mixing until the final desired volume and concentration are reached.
-
Ensure the suspension is homogenous before each administration. It is recommended to prepare the formulation fresh for each day of dosing.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
c-Fms Signaling Pathway Diagram
Caption: Inhibition of the c-Fms signaling pathway by this compound.
References
Application Notes and Protocols for c-Fms Inhibition in Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (c-Fms, also known as CSF1R or CD115) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2][3] In the context of cancer, the signaling axis of c-Fms and its ligands, CSF-1 and IL-34, is implicated in promoting tumor growth and metastasis by modulating the tumor microenvironment.[2][4][5] Tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype, are key components of the tumor stroma and their recruitment and function are heavily dependent on c-Fms signaling.[5][6] Inhibition of the c-Fms signaling pathway presents a promising therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.[5][7]
c-Fms-IN-9 is a potent inhibitor of c-Fms kinase, with an IC50 value of less than 0.01 µM for unphosphorylated c-Fms.[8][9] It has demonstrated inhibitory activity against the proliferation of various cell lines, including M-NFS-60, THP-1, and osteoclasts.[8] While detailed in vivo data for this compound in tumor xenograft models is not extensively available in the public domain, this document provides a comprehensive protocol and application notes using a well-characterized and clinically approved c-Fms inhibitor, Pexidartinib (PLX3397) , as a representative agent for evaluating c-Fms inhibition in such models.
Pexidartinib is a selective inhibitor of c-Fms, c-Kit, and Flt3-ITD.[1][10] It has been shown to effectively reduce tumor growth and metastasis in various preclinical cancer models by depleting TAMs and modulating the immune infiltrate within the tumor microenvironment.[7][11][12]
Mechanism of Action: The c-Fms Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[13] This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[2] In the tumor microenvironment, activation of c-Fms on macrophages promotes their differentiation into M2-like TAMs, which in turn secrete factors that promote tumor angiogenesis, invasion, and suppress the anti-tumor activity of T cells.[5][6] c-Fms inhibitors like Pexidartinib competitively bind to the ATP-binding pocket of the c-Fms kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[10] This leads to the depletion of TAMs in the tumor microenvironment and a shift towards a more anti-tumor immune landscape.[7][12]
References
- 1. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]
- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for c-Fms-IN-9 in THP-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Fms proto-oncogene encodes the receptor for macrophage colony-stimulating factor (M-CSF), a critical regulator of the survival, proliferation, differentiation, and function of monocytes and macrophages.[1][2] The human monocytic leukemia cell line, THP-1, is extensively utilized as a model to study monocyte and macrophage biology.[2][3] Upon stimulation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate into macrophage-like cells, providing a valuable in vitro system to investigate macrophage functions and responses to therapeutic agents.[4][5]
c-Fms-IN-9 is a potent inhibitor of the c-Fms kinase. While specific data for "this compound" in THP-1 cells is limited, this document provides protocols and application notes based on studies using a representative small-molecule c-Fms inhibitor (referred to as cFMS-I) in the THP-1 cell line. These notes are intended to guide researchers in designing and conducting experiments to investigate the effects of c-Fms inhibition on THP-1 cell signaling, viability, and differentiation.
Data Presentation
The following tables summarize the quantitative data on the effects of a c-Fms inhibitor (cFMS-I) on THP-1 cells.
Table 1: Effect of c-Fms Inhibitor (cFMS-I) on THP-1 Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation (% of Control) |
| Control (Vehicle) | - | 100 |
| cFMS-I | 0.01 | No significant inhibition |
| cFMS-I | 0.1 | No significant inhibition |
| cFMS-I | 1 | No significant inhibition |
Data adapted from a study where THP-1 cells were treated for three days and proliferation was assessed by MTT assay. The study noted that unlike other myeloid cell lines, THP-1 cell proliferation was not significantly inhibited by cFMS-I at the tested concentrations.[1][6]
Table 2: Effect of c-Fms Inhibitor (cFMS-I) on M-CSF-induced ERK Phosphorylation in THP-1 Cells
| Treatment Condition | p-ERK/Total ERK Ratio (Arbitrary Units) |
| Untreated | Baseline |
| M-CSF (10 ng/mL) | No significant increase over baseline |
| cFMS-I (1 µM) + M-CSF (10 ng/mL) | No significant change from M-CSF alone |
Data summarized from a study indicating that THP-1 cells showed no significant ERK activation in response to M-CSF, and consequently, no inhibition by the c-Fms inhibitor was observed.[1]
Mandatory Visualizations
Caption: c-Fms signaling pathway initiated by M-CSF binding.
Caption: General workflow for studying this compound in THP-1 cells.
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Experimental Protocols
Protocol 1: Culture and Maintenance of THP-1 Monocytes
This protocol is for the routine culture of THP-1 monocytic cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.05% 2-Mercaptoethanol
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-Mercaptoethanol.
-
Cell Thawing: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL. Split the culture every 2-3 days. To split, aspirate the cell suspension, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in fresh medium at the desired density.
Protocol 2: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of THP-1 monocytes into adherent macrophage-like cells using PMA.[4][7]
Materials:
-
THP-1 monocytes in complete growth medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well or 12-well tissue culture plates
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in the desired culture plates.[7]
-
PMA Treatment: Add PMA to the cell suspension to a final concentration of 50-100 ng/mL.[7]
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for 48 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.[7]
-
Medium Change: After 48 hours, gently aspirate the PMA-containing medium and wash the adherent cells once with warm PBS.
-
Resting Period: Add fresh, PMA-free complete growth medium to the wells and incubate for another 24 hours before proceeding with experiments. This resting period allows the cells to return to a basal state.
Protocol 3: Cell Viability Assay (MTS/MTT)
This protocol is for assessing the effect of this compound on the viability of THP-1 derived macrophages.[8][9][10][11]
Materials:
-
THP-1 derived macrophages in 96-well plates
-
This compound stock solution
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 2.
-
Inhibitor Treatment: After the resting period, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[9]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Reading:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blotting for Phospho-ERK and Total ERK
This protocol details the procedure for analyzing the phosphorylation status of ERK in response to M-CSF and this compound.[12][13][14][15]
Materials:
-
THP-1 derived macrophages
-
This compound
-
Recombinant human M-CSF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat THP-1 derived macrophages with this compound for a specified time (e.g., 1 hour) before stimulating with M-CSF (e.g., 10 ng/mL) for a short duration (e.g., 5-20 minutes).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, strip the membrane and re-probe with the anti-total ERK1/2 antibody, following steps 7-9.
-
Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Protocol 5: Macrophage Polarization
This protocol provides a general framework for polarizing THP-1 derived macrophages into M1 and M2 phenotypes. The effect of this compound on this process can be investigated by adding the inhibitor during the polarization step.
Materials:
-
THP-1 derived macrophages
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound
Procedure:
-
Differentiation: Differentiate THP-1 cells into macrophages as described in Protocol 2.
-
Polarization: After the resting period, replace the medium with fresh medium containing polarizing cytokines:
-
Inhibitor Treatment (Optional): To investigate the role of c-Fms, add this compound along with the polarizing cytokines.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Analyze the polarization status by assessing the expression of M1 markers (e.g., CD80, TNF-α, IL-6) and M2 markers (e.g., CD163, CD206, IL-10) using techniques such as flow cytometry, qPCR, or ELISA.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing the THP-1 cell line to study the effects of the c-Fms inhibitor, this compound. While direct experimental data for this specific compound in THP-1 cells is emerging, the provided methodologies, based on a representative c-Fms inhibitor and established THP-1 protocols, offer a solid foundation for investigating the role of c-Fms signaling in macrophage biology. Researchers are encouraged to optimize these protocols for their specific experimental needs and to further explore the impact of c-Fms inhibition on macrophage differentiation, polarization, and function.
References
- 1. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decades Long Involvement of THP-1 Cells as a Model for Macrophage Research: A Comprehensive Review - Sharma - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 3. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 8. nanopartikel.info [nanopartikel.info]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Osteoclastogenesis with c-Fms-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis and remodeling. Their dysregulation is implicated in various pathological conditions, including osteoporosis, rheumatoid arthritis, and bone metastasis. The differentiation of osteoclasts from their monocytic precursors, a process termed osteoclastogenesis, is critically dependent on signaling through the colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R. Macrophage colony-stimulating factor (M-CSF), the ligand for c-Fms, is essential for the survival, proliferation, and differentiation of osteoclast precursors. Inhibition of the c-Fms signaling pathway presents a promising therapeutic strategy for bone-related diseases characterized by excessive osteoclast activity.
c-Fms-IN-9 is a potent and selective inhibitor of c-Fms kinase. These application notes provide a comprehensive guide for utilizing this compound to study osteoclastogenesis in vitro, offering detailed protocols for assessing its impact on osteoclast differentiation and function.
Mechanism of Action
c-Fms is a receptor tyrosine kinase that, upon binding to M-CSF, dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events crucial for osteoclast development, including the activation of the PI3K/Akt and MAPK/ERK pathways. These pathways regulate the expression of key transcription factors, such as c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation.
This compound exerts its inhibitory effect by targeting the ATP-binding site of the c-Fms kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling required for osteoclastogenesis.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a starting point for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| Unphosphorylated c-FMS Kinase | Biochemical Assay | <0.01 µM | |
| M-NFS-60 Cell Proliferation | Cellular Assay | 0.01-0.1 µM | |
| THP-1 Cell Proliferation | Cellular Assay | 0.01-0.1 µM | |
| Osteoclast Cell Proliferation | Cellular Assay | 0.01-0.1 µM | |
| Unphosphorylated KIT (uKIT) | Biochemical Assay | 0.1-1 µM |
Table 2: Recommended Concentration Range for In Vitro Osteoclastogenesis Assays
| Assay | Suggested Starting Concentration Range | Notes |
| Osteoclast Differentiation Assay | 1 nM - 1 µM | A dose-response experiment is recommended to determine the optimal inhibitory concentration. |
| TRAP Staining and Quantification | 1 nM - 1 µM | Correlate with the number of multinucleated osteoclasts. |
| Pit Formation Assay | 1 nM - 1 µM | Assess the functional activity of mature osteoclasts. |
| Western Blotting (p-c-Fms) | 10 nM - 1 µM | Pre-treatment time with the inhibitor should be optimized (e.g., 1-2 hours). |
Experimental Protocols
Herein, we provide detailed protocols for investigating the effect of this compound on osteoclastogenesis using primary bone marrow-derived macrophages (BMMs).
Protocol 1: Isolation of Murine Bone Marrow-Derived Macrophages (BMMs)
Materials:
-
6-8 week old mice
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Ficoll-Paque PLUS
-
Sterile syringes and needles (25G)
-
Sterile dissecting tools
-
70 µm cell strainer
-
Petri dishes and cell culture flasks
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind limbs with 70% ethanol.
-
Dissect the femurs and tibias and carefully remove the surrounding muscle and soft tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile petri dish containing α-MEM using a 25G needle and syringe.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Layer the cell suspension onto Ficoll-Paque PLUS and centrifuge to isolate mononuclear cells.
-
Collect the buffy coat containing the bone marrow mononuclear cells and wash with PBS.
-
Resuspend the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF.
-
Culture the cells in a T75 flask for 3-4 days. The adherent cells are the bone marrow-derived macrophages (BMMs).
Protocol 2: In Vitro Osteoclast Differentiation Assay
Materials:
-
BMMs (from Protocol 1)
-
α-MEM with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (30 ng/mL)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand) (50 ng/mL)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Seed BMMs into 96-well plates at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF and allow them to adhere overnight.
-
The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the respective wells. Include a vehicle control (DMSO).
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
After 5-7 days, visually inspect the wells for the formation of large, multinucleated cells (osteoclasts).
-
Proceed with TRAP staining (Protocol 3) to identify and quantify osteoclasts.
Protocol 3: TRAP (Tartrate-Resistant Acid Phosphatase) Staining
Materials:
-
Differentiated osteoclasts in 96-well plates (from Protocol 2)
-
TRAP staining kit (e.g., Sigma-Aldrich, Cat. No. 387A)
-
Fixation solution (e.g., 10% formalin)
-
Microscope
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Fix the cells with the fixation solution for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a purple/red color develops in the osteoclasts.
-
Wash the wells with deionized water and allow them to air dry.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
Protocol 4: Pit Formation Assay (Functional Resorption Assay)
Materials:
-
BMMs
-
Corning® Osteo Assay Surface 96-well plates or dentin slices
-
α-MEM with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (30 ng/mL)
-
RANKL (50 ng/mL)
-
This compound
-
5% sodium hypochlorite solution
-
Microscope with imaging software
Procedure:
-
Seed BMMs onto Corning® Osteo Assay Surface plates or dentin slices at a density of 2 x 10^4 cells/well in the presence of M-CSF and RANKL.
-
Add this compound at various concentrations.
-
Culture for 7-10 days, with media changes every 2-3 days.
-
To visualize the resorption pits, remove the cells by treating the wells with 5% sodium hypochlorite for 5-10 minutes.
-
Wash the wells extensively with water and allow them to dry.
-
Image the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Mandatory Visualization
Signaling Pathway
Application Notes and Protocols for c-Fms-IN-9 in Targeting Tumor-Associated Macrophages
For Research Use Only.
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, metastasis, and resistance to therapy.[1][2] TAMs predominantly exhibit an M2-like phenotype, which is characterized by the promotion of angiogenesis, tissue remodeling, and the suppression of anti-tumor immune responses.[3][4] The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a key receptor tyrosine kinase that governs the differentiation, survival, and polarization of macrophages.[5][6][7] High expression of CSF-1 in the TME leads to the recruitment and polarization of TAMs towards the pro-tumoral M2 phenotype.[4] Therefore, inhibiting the c-Fms signaling pathway presents a promising therapeutic strategy to deplete or repolarize TAMs, thereby restoring anti-tumor immunity.
c-Fms-IN-9 is a potent and selective inhibitor of c-Fms kinase.[8][9] These application notes provide detailed protocols for utilizing this compound to study its effects on TAMs in both in vitro and in vivo cancer models.
This compound: A Potent Inhibitor of c-Fms Kinase
This compound is a small molecule inhibitor of the c-Fms (CSF-1R) kinase.[8][9] It exhibits high potency against the unphosphorylated form of the c-Fms kinase.
Quantitative Data for this compound and Other c-Fms Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | uFMS | <0.01 | Inhibits uKIT with IC50 of 0.1-1 µM | [8][9] |
| ARRY-382 | c-Fms | 0.009 | Highly selective | [3] |
| PLX647 | FMS, KIT | 0.028 (FMS), 0.016 (KIT) | Dual inhibitor | [3] |
| CSF1R-IN-1 | CSF1R | 0.0005 | Potent inhibitor | [3] |
| JTE-952 | CSF1R | 0.013 | Selective Type II inhibitor | [3] |
uFMS: unphosphorylated c-FMS kinase; uKIT: unphosphorylated KIT kinase.
Signaling Pathways
c-Fms Signaling Pathway in Macrophages
The binding of CSF-1 or IL-34 to the c-Fms receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and STAT pathways. These pathways are crucial for macrophage survival, proliferation, differentiation, and polarization. Inhibition of c-Fms by this compound blocks these downstream signals, leading to the depletion of TAMs or their repolarization to an anti-tumoral M1-like phenotype.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Assays
1. Macrophage Differentiation and Polarization Assay
This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes, followed by treatment with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human M-CSF (50 ng/mL)
-
Recombinant human GM-CSF (50 ng/mL)
-
Recombinant human IL-4 (20 ng/mL)
-
Recombinant human IL-13 (20 ng/mL)
-
LPS (100 ng/mL)
-
IFN-γ (20 ng/mL)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., CD68, CD80, CD86, CD163, CD206)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-12, IL-10)
Protocol:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Enrich for CD14+ monocytes using MACS CD14 MicroBeads.
-
Macrophage Differentiation (M0): Seed monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 50 ng/mL M-CSF. Culture for 6 days to differentiate into M0 macrophages.
-
Macrophage Polarization:
-
M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Control (M0): Replace with fresh medium without polarizing cytokines.
-
-
This compound Treatment: Simultaneously with polarization, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against macrophage surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) to analyze the polarization state.
-
ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-12 for M1; IL-10 for M2).
-
Caption: Workflow for in vitro macrophage polarization and this compound treatment.
2. Cell Viability and Proliferation Assay
Protocol:
-
Differentiate monocytes into M0 macrophages as described above.
-
Seed M0 macrophages in a 96-well plate.
-
Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
In Vivo Studies
1. Syngeneic Mouse Tumor Model
This protocol outlines the use of a syngeneic mouse model to evaluate the in vivo efficacy of this compound in targeting TAMs and inhibiting tumor growth.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, 4T1 breast cancer for BALB/c)
-
This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., F4/80, CD11b, CD80, CD206, CD3, CD4, CD8)
-
Immunohistochemistry (IHC) reagents
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
This compound Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., daily or twice daily). The vehicle control group should receive the formulation vehicle only.
-
Efficacy Evaluation: Continue treatment and monitor tumor growth and body weight for a specified period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and stain with antibodies to quantify the number and phenotype of TAMs (F4/80+, CD11b+) and other immune cells (CD4+ and CD8+ T cells).
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of macrophage markers (e.g., F4/80, CD206) and T cell markers (e.g., CD8).
-
Caption: Workflow for in vivo evaluation of this compound in a syngeneic tumor model.
Logical Relationship of this compound Mechanism of Action
The mechanism of action of this compound in the tumor microenvironment is based on the inhibition of the c-Fms receptor on TAMs. This leads to a reduction in the number of immunosuppressive M2-like TAMs and a potential shift towards a more anti-tumor M1-like phenotype. This alteration in the TAM population enhances the infiltration and activity of cytotoxic T lymphocytes (CTLs), ultimately leading to tumor growth inhibition.
References
- 1. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Relationship between Tumor-Associated Macrophages and Macrophage Colony-Stimulating Factor as Contributors to Cancer Progression [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL9-expressing tumor-associated macrophages: new players in the fight against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for c-Fms Inhibition in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1] Dysregulation of the c-Fms signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and bone disorders. Consequently, small molecule inhibitors targeting c-Fms have emerged as promising therapeutic agents. This document provides detailed application notes and protocols for the administration of c-Fms inhibitors in mouse models, with a focus on experimental design and practical considerations for preclinical research.
Note on c-Fms-IN-9: While these protocols provide a general framework for the in vivo use of c-Fms inhibitors, specific data regarding the administration, dosage, and efficacy of this compound in mouse models are not publicly available at this time. The information presented here is based on studies with other well-characterized c-Fms inhibitors, such as GW2580 and BLZ945. Researchers using this compound should perform initial dose-finding and toxicity studies to establish optimal experimental conditions. This compound is a c-FMS inhibitor that has been shown to inhibit unphosphorylated c-FMS kinase (uFMS) and uKIT with IC50s of <0.01 μM and 0.1-1 μM, respectively.[2]
Mechanism of Action of c-Fms Inhibitors
c-Fms inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the c-Fms receptor. This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking these pathways, c-Fms inhibitors effectively suppress the biological functions of CSF-1, leading to the depletion of macrophages and other myeloid cells in various tissues, including the tumor microenvironment.
c-Fms Signaling Pathway
The binding of CSF-1 to the c-Fms receptor triggers a cascade of intracellular signaling events that are crucial for the function of myeloid cells. The diagram below illustrates the simplified c-Fms signaling pathway that is targeted by inhibitors.
Caption: Simplified c-Fms signaling pathway and the mechanism of action of c-Fms inhibitors.
Quantitative Data from Preclinical Studies with c-Fms Inhibitors
The following tables summarize quantitative data from published studies using the c-Fms inhibitors GW2580 and BLZ945 in mouse models. This data can serve as a reference for designing experiments with novel c-Fms inhibitors like this compound.
Table 1: In Vivo Efficacy of GW2580 in a Mouse Tumor Model [3]
| Mouse Model | Tumor Cell Line | Administration Route | Dosage | Treatment Schedule | Outcome |
| CD-1 nude mice | M-NFS-60 (myeloid) | Oral gavage | 20 and 80 mg/kg | Twice daily for 4 days | Dose-related decrease in tumor cells; 80 mg/kg completely blocked tumor growth. |
Table 2: Pharmacokinetics of GW2580 in Mice [3]
| Administration Route | Dosage | Cmax (μM) |
| Oral | 20 mg/kg | 1.4 |
| Oral | 80 mg/kg | 5.6 |
Table 3: In Vivo Efficacy of BLZ945 in a Spontaneous Mammary Tumor Model [4]
| Mouse Model | Administration Route | Dosage | Treatment Schedule | Outcome |
| MMTV-PyMT transgenic mice | Oral gavage | 200 mg/kg | Once daily | Significant reduction in tumor-infiltrating macrophages. |
Experimental Protocols
The following are detailed protocols for the administration of c-Fms inhibitors in mouse models of cancer. These protocols are based on established methods for similar compounds and should be adapted and optimized for this compound.
Protocol 1: Preparation of c-Fms Inhibitor for Oral Administration
Materials:
-
c-Fms inhibitor (e.g., this compound)
-
Vehicle (e.g., 20% Captisol®)[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles
Procedure:
-
Calculate the required amount of c-Fms inhibitor based on the desired dose and the number and weight of the mice.
-
Weigh the inhibitor accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to the tube to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
If the compound is not fully suspended, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
Visually inspect the suspension to ensure it is homogenous before each administration.
-
Prepare fresh solutions daily.
Protocol 2: Oral Administration of c-Fms Inhibitor in a Xenograft Mouse Model
Experimental Workflow:
Caption: A general experimental workflow for evaluating a c-Fms inhibitor in a mouse xenograft model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject an appropriate number of cancer cells (e.g., 1 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Excise the tumors and other relevant tissues for downstream analysis, such as immunohistochemistry to assess macrophage infiltration (e.g., F4/80 or CD68 staining) or flow cytometry to quantify immune cell populations.
-
Protocol 3: Intraperitoneal Administration of c-Fms Inhibitor
Materials:
-
c-Fms inhibitor
-
Sterile vehicle (e.g., PBS, DMSO/Saline mixture)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Prepare the c-Fms inhibitor solution in a sterile vehicle suitable for intraperitoneal injection. Ensure the final concentration of any solvent like DMSO is at a non-toxic level.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert the needle at a 10-20 degree angle and inject the solution.
-
Administer the inhibitor according to the predetermined dose and schedule.
-
Monitor the mice for any signs of distress or local irritation at the injection site.
Safety and Toxicity Considerations
While specific toxicity data for this compound is unavailable, researchers should be aware of potential class-related side effects of c-Fms inhibitors. These may include effects on hematopoietic cells and other tissues with resident macrophage populations. It is essential to conduct a pilot study to determine the maximum tolerated dose (MTD) of this compound before initiating large-scale efficacy studies. During all experiments, monitor the animals closely for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Conclusion
The administration of c-Fms inhibitors in mouse models is a critical step in the preclinical evaluation of these promising therapeutic agents. The protocols and data presented in this document provide a comprehensive guide for researchers working with this class of compounds. While the specific parameters for this compound need to be empirically determined, the general principles of formulation, administration, and experimental design outlined here will serve as a valuable resource for advancing our understanding of c-Fms inhibition in various disease models.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Measuring the Cellular Activity of c-Fms-IN-9: A Guide for Researchers
Introduction
The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. c-Fms-IN-9 is a potent inhibitor of unphosphorylated c-FMS kinase.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the cellular activity of this compound.
c-Fms Signaling Pathway
Upon binding of its ligand, macrophage colony-stimulating factor (M-CSF), the c-Fms receptor dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation cascade creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
Troubleshooting & Optimization
c-Fms-IN-9 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when using the c-Fms inhibitor, c-Fms-IN-9.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.
2. What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | IC50 (µM) |
| c-Fms (unphosphorylated) | < 0.01 |
| c-KIT (unphosphorylated) | 0.1 - 1 |
Data is for informational purposes and may vary between experimental systems.
3. In which cell lines has this compound shown activity?
This compound has been shown to inhibit the proliferation of the following cell lines with IC50 values in the range of 0.01-0.1 µM:
-
M-NFS-60 (murine macrophage cell line)
-
THP-1 (human monocytic cell line)
-
Osteoclast cells
4. What are the common causes of experimental variability when using kinase inhibitors like this compound?
Experimental variability with small molecule inhibitors can arise from several factors:
-
Compound Quality and Handling: Purity, solubility, and stability of the inhibitor.
-
Cell Culture Conditions: Cell line authenticity, passage number, cell density, and serum batch variations.
-
Assay-Specific Factors: Choice of assay, reagent quality, and protocol execution.
-
Off-Target Effects: The inhibitor may affect other kinases or cellular processes.
5. How can I ensure the reproducibility of my experiments with this compound?
To enhance reproducibility, it is crucial to:
-
Standardize Protocols: Use consistent cell culture and assay protocols.
-
Thoroughly Document Experiments: Record all experimental details, including lot numbers of reagents and inhibitor batches.
-
Use Proper Controls: Include positive, negative, and vehicle controls in all experiments.
-
Validate Reagents: Ensure the quality and identity of your this compound stock.
-
Consider Orthogonal Approaches: Confirm key findings using alternative methods or inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or loss of inhibitor activity.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | - Prepare fresh stock solutions of this compound regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Solubility Issues | - Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. - Visually inspect the final solution for any precipitation. - Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. |
| Cell Line Variability | - Use cells with a consistent passage number. - Regularly test for mycoplasma contamination. - Ensure the expression level of c-Fms in your cell line is consistent. |
| Assay Conditions | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Use a consistent serum concentration, as serum components can sometimes interfere with inhibitor activity. |
Problem 2: High background or unexpected results in Western Blotting for p-c-Fms.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | - Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal and minimizes background. |
| Inefficient Blocking | - Optimize the blocking buffer. While non-fat dry milk is common, bovine serum albumin (BSA) is often preferred for phospho-specific antibodies to reduce background. - Increase the blocking time if high background persists. |
| Insufficient Washing | - Increase the number and duration of wash steps to remove unbound antibodies. |
| Protein Overload | - Determine the optimal protein loading amount to ensure signals are within the linear range of detection. |
| Cross-reactivity or Off-target Effects | - Confirm the specificity of your primary antibody. - To confirm the effect is due to c-Fms inhibition, consider using a second, structurally different c-Fms inhibitor or an siRNA knockdown of c-Fms as a control. |
Problem 3: Discrepancies between cell viability assay results (e.g., MTT vs. cell counting).
| Possible Cause | Troubleshooting Steps |
| Interference with MTT/XTT Assay | - Some chemical compounds can directly interfere with the tetrazolium salts used in MTT or XTT assays, leading to inaccurate readings. - Run a control with the inhibitor in cell-free media containing MTT/XTT to check for direct chemical reduction of the dye. |
| Metabolic Changes | - Kinase inhibitors can alter cellular metabolism, which can affect the readout of metabolic assays like MTT, independent of cell viability. |
| Cytostatic vs. Cytotoxic Effects | - An inhibitor might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Assays like MTT measure metabolic activity and may not distinguish between these two effects. |
| Confirmation with an Orthogonal Assay | - Always confirm viability results with a mechanistically different assay. For example, if you are using an MTT assay, confirm your results with a direct cell count (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Experimental Protocols
Key Experiment: Western Blotting for Phospho-c-Fms
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (p-c-Fms) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Fms or a housekeeping protein like GAPDH or β-actin.
-
Key Experiment: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value.
-
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
c-Fms-IN-9 not inhibiting c-FMS phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using c-Fms-IN-9 who are observing a lack of inhibition of c-FMS phosphorylation.
Frequently Asked Questions (FAQs)
Q1: I am treating my cells with this compound, but I still see strong c-FMS phosphorylation. What are the possible reasons for this?
There are several potential reasons why this compound may not appear to be inhibiting c-FMS phosphorylation in your experiment. These can be broadly categorized into issues with the inhibitor itself, suboptimal experimental conditions, or cellular resistance mechanisms.
Possible Causes:
-
Inhibitor Integrity and Handling:
-
Degradation: Improper storage of this compound can lead to its degradation. Lyophilized powder should be stored at -20°C for up to two years. In solution (DMSO), it should be stored at -80°C for up to six months and at -20°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound may not be fully dissolved in your cell culture medium, leading to a lower effective concentration. Ensure the final DMSO concentration in your cell culture is low (typically <0.1%) to prevent solvent-induced artifacts.
-
-
Experimental Protocol:
-
Incorrect Inhibitor Concentration: The IC50 of this compound for unphosphorylated c-FMS is less than 0.01 µM, and it inhibits M-NFS-60, THP-1, and osteoclast cell proliferation with IC50 values between 0.01-0.1 µM.[3] Ensure you are using a concentration within the effective range for your cell type. A dose-response experiment is recommended to determine the optimal concentration.
-
Insufficient Pre-incubation Time: The inhibitor may require more time to penetrate the cell membrane and bind to its target before ligand stimulation. Optimize the pre-incubation time with the inhibitor before adding CSF-1 or IL-34.
-
High Cell Density: Very high cell confluence can sometimes affect the cellular response to inhibitors. Ensure you are using a consistent and appropriate cell density.
-
Ligand Stimulation: The concentration of the stimulating ligand (CSF-1 or IL-34) might be too high, leading to a level of receptor activation that overwhelms the inhibitor. Consider reducing the ligand concentration or performing a titration.
-
-
Cellular Mechanisms:
-
Off-Target Effects: While this compound is a potent c-FMS inhibitor, it also inhibits c-KIT with an IC50 between 0.1-1 µM.[1][3][4] Depending on your cell type, signaling through c-KIT or other kinases could lead to downstream signals that are being misinterpreted as c-FMS activity.
-
Acquired Resistance: Cells can develop resistance to kinase inhibitors through various mechanisms, such as mutations in the kinase gatekeeper residue that prevent inhibitor binding or the activation of alternative signaling pathways that bypass the inhibited kinase.[5]
-
High Receptor Expression: Cells overexpressing c-FMS may require higher concentrations of the inhibitor to achieve complete inhibition.
-
Q2: How should I properly store and handle my this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
| Storage Condition | Duration |
| Lyophilized Powder | 2 years at -20°C |
| In DMSO | 6 months at -80°C |
| In DMSO | 1 month at -20°C (protect from light)[2] |
Handling Recommendations:
-
Upon receipt, store the lyophilized powder at -20°C.
-
For creating a stock solution, dissolve in DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium just before use.
Q3: What are the key parameters to consider when performing a Western blot for phosphorylated c-FMS?
Detecting changes in protein phosphorylation requires specific considerations in your Western blot protocol to ensure accurate and reproducible results.
-
Sample Preparation: Immediately place cells on ice after treatment and use a lysis buffer supplemented with phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
-
Blocking: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) instead of milk. Milk contains phosphoproteins (casein) that can increase background noise when using anti-phospho antibodies.
-
Antibodies: Use a high-quality, validated primary antibody specific for phosphorylated c-FMS (p-c-FMS). It is also crucial to probe a parallel blot with an antibody against total c-FMS to normalize for any changes in the overall protein expression.
-
Washing: Perform thorough washes after antibody incubations to minimize non-specific binding and reduce background. Tris-buffered saline with Tween 20 (TBST) is a commonly used wash buffer.
Troubleshooting Workflow
If you are not observing inhibition of c-FMS phosphorylation, follow this logical troubleshooting workflow.
Detailed Experimental Protocol: Western Blot for c-FMS Phosphorylation
This protocol provides a detailed methodology for assessing the inhibition of c-FMS phosphorylation by this compound in a cellular context.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere or recover overnight. b. The following day, starve the cells in a serum-free or low-serum medium for 4-6 hours to reduce basal receptor phosphorylation. c. Prepare a working solution of this compound in the starvation medium. Pre-incubate the cells with this compound or a vehicle control (e.g., DMSO) for 1-2 hours. d. Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) or IL-34 for 5-15 minutes. e. Immediately after stimulation, place the culture dish on ice.
2. Lysate Preparation: a. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer: a. Normalize the protein lysates to the same concentration with lysis buffer and 2x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for phosphorylated c-FMS (p-c-FMS) diluted in 5% BSA in TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To control for protein loading, the membrane can be stripped and re-probed for total c-FMS or a housekeeping protein like GAPDH or β-actin. Alternatively, a parallel gel can be run and blotted for total c-FMS. d. Quantify the band intensities using densitometry software. The p-c-FMS signal should be normalized to the total c-FMS signal for each sample.
c-FMS Signaling Pathway and Inhibition by this compound
The following diagram illustrates the c-FMS signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: c-Fms-IN-9 Dose-Response Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing c-Fms-IN-9, a potent inhibitor of the c-Fms kinase. This guide is intended for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its reported IC50 values?
A1: this compound is an inhibitor of the c-Fms (colony-stimulating factor-1 receptor) kinase. It has been shown to inhibit the unphosphorylated form of c-Fms kinase (uFMS) with a half-maximal inhibitory concentration (IC50) of less than 0.01 μM. It also shows activity against the unphosphorylated form of the KIT kinase (uKIT) with an IC50 value in the range of 0.1-1 μM.[1]
Q2: I am not seeing the expected level of inhibition in my cell-based assay. What are some potential reasons?
A2: Several factors could contribute to a lack of expected inhibition. Consider the following:
-
Cell Line and c-Fms Expression: Ensure your chosen cell line expresses sufficient levels of c-Fms. The receptor's expression can vary between cell types and even with passage number.
-
M-CSF Stimulation: c-Fms is the receptor for macrophage colony-stimulating factor (M-CSF).[2] The activity of this compound may be more pronounced in the presence of M-CSF, which stimulates the kinase activity of the receptor.
-
Assay Type: The observed potency can differ between a biochemical kinase assay and a cell-based assay. In a cellular context, factors like cell permeability, off-target effects, and the presence of high intracellular ATP concentrations can influence the inhibitor's effectiveness.
-
Inhibitor Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay medium. Poor solubility can lead to an underestimation of its potency.
Q3: How can I confirm that this compound is inhibiting the c-Fms signaling pathway in my cells?
A3: To confirm on-target activity, you can measure the phosphorylation status of downstream signaling molecules. Upon activation by M-CSF, c-Fms autophosphorylates and activates several downstream pathways. You can perform a western blot to assess the phosphorylation levels of c-Fms itself or key downstream effectors like ERK1/2 or Akt after treating M-CSF-stimulated cells with this compound. A dose-dependent decrease in the phosphorylation of these proteins would indicate target engagement.
Q4: What are some common applications for a c-Fms inhibitor like this compound?
A4: c-Fms and its ligand M-CSF are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2] Therefore, inhibitors of this pathway are investigated for their therapeutic potential in various diseases, including inflammatory disorders, autoimmune diseases, bone diseases like osteoporosis, and certain types of cancer where tumor-associated macrophages play a significant role.
Data Presentation
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 (μM) |
| uFMS (unphosphorylated) | <0.01 |
| uKIT (unphosphorylated) | 0.1 - 1 |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to characterizing the dose-response of this compound.
Biochemical c-Fms Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay platforms like ADP-Glo™.
Objective: To determine the in vitro IC50 of this compound against recombinant c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Poly (4:1 Glu, Tyr) peptide substrate
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 5 µL of the this compound dilution or control.
-
Add 2.5 µL of a solution containing the c-Fms kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature, followed by the addition of 10 µL of Kinase Detection Reagent and a further 30-minute incubation.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell-Based c-Fms Inhibition Assay (Proliferation)
Objective: To determine the effect of this compound on the proliferation of M-CSF-dependent cells.
Materials:
-
A cell line dependent on M-CSF for proliferation (e.g., M-NFS-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant mouse or human M-CSF
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom 96-well cell culture plates
Procedure:
-
Seed the M-CSF-dependent cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 50 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 25 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Add 25 µL of culture medium containing M-CSF at a concentration that stimulates robust proliferation (e.g., 10-50 ng/mL). Also, include a control without M-CSF to determine the basal proliferation rate.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of M-CSF-stimulated proliferation for each this compound concentration and plot the dose-response curve to determine the EC50 value.
Visualizations
c-Fms Signaling Pathway
References
c-Fms-IN-9 inconsistent results in different cell lines
Welcome to the technical support center for c-Fms-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential inconsistencies observed when using this compound across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] Upon binding of its ligands, CSF-1 or IL-34, c-Fms dimerizes and autophosphorylates, initiating downstream signaling cascades. This compound is designed to be a potent inhibitor of c-Fms kinase activity, likely by competing with ATP for its binding site on the enzyme. Other inhibitors of c-Fms have been shown to have IC50 values in the nanomolar range. For example, c-Fms-IN-1 has an IC50 of 0.8 nM, and c-Fms-IN-2 has an IC50 of 24 nM.[3]
Q2: Why am I observing different potencies (IC50 values) for this compound in different cell lines?
Inconsistent results with this compound across various cell lines can be attributed to several factors:
-
Variable c-Fms Expression: The level of c-Fms protein expression can differ significantly among cell lines.[4][5][6] Cell lines with higher levels of c-Fms may require higher concentrations of the inhibitor to achieve the same level of target engagement. It has been reported that c-Fms mRNA and protein are expressed in various cancer cell lines, including those from breast, ovarian, and endometrial tumors.[6]
-
Presence of Autocrine Signaling Loops: Some cancer cell lines can produce and secrete the c-Fms ligand, CSF-1, creating an autocrine signaling loop that continuously activates the receptor.[7][8] This can lead to apparent resistance to c-Fms inhibition.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target activities against other kinases. The unique kinome profile of each cell line will determine the extent and consequence of these off-target effects, leading to varied phenotypic outcomes.
-
Cellular Context and Downstream Signaling: The genetic and epigenetic landscape of a cell line dictates its reliance on specific signaling pathways for survival and proliferation. Even with effective c-Fms inhibition, some cell lines may have redundant or alternative signaling pathways that compensate for the loss of c-Fms activity.
-
Phenotypic Plasticity: Cancer cell lines can be heterogeneous and their phenotypes can fluctuate over time in culture, which may alter their sensitivity to inhibitors.[9][10]
Q3: My cell viability assay results are not correlating with the western blot data for phospho-c-Fms. Why?
A discrepancy between the inhibition of c-Fms phosphorylation and a lack of effect on cell viability can occur for several reasons:
-
Redundant Survival Pathways: The cell line may not be solely dependent on c-Fms signaling for survival. Other pathways may be active and sufficient to maintain cell viability even when c-Fms is inhibited.
-
Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in that particular cell line. A reduction in phospho-c-Fms would indicate target engagement, but a viability assay that primarily measures cell death (like LDH release) might not show a significant change. In some acute myeloid leukemia (AML) cell lines, treatment with a c-Fms inhibitor led to G1 cell cycle arrest rather than apoptosis.[11]
-
Assay Window and Timing: The timing of your experiment is crucial. Inhibition of phosphorylation is often a rapid event, while effects on cell viability may take longer to manifest. Consider extending the incubation time with the inhibitor for your viability assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
If you are observing significant variability in the IC50 of this compound in the same cell line across different experimental runs, consider the following:
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can affect the final readout. Ensure precise and consistent cell seeding. |
| Inhibitor Stability | The inhibitor may be degrading. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Assay Conditions | Minor variations in incubation time, temperature, or reagent concentrations can impact results. Standardize your protocol meticulously. |
Issue 2: No Effect of this compound in a Cell Line Expected to be Sensitive
If this compound is not showing the expected effect, follow these troubleshooting steps:
Figure 1: Troubleshooting workflow for lack of this compound effect.
-
Confirm c-Fms Expression:
-
Western Blot: Perform a western blot to confirm the presence of total c-Fms protein in your cell line.
-
qRT-PCR: Quantify the mRNA expression level of CSF1R.
-
-
Verify Inhibitor Activity:
-
Phospho-c-Fms Western Blot: Treat the cells with this compound for a short period (e.g., 1-2 hours) and perform a western blot for phosphorylated c-Fms (p-c-Fms) to confirm target engagement.
-
Control Cell Line: Test the inhibitor on a cell line known to be sensitive to c-Fms inhibition as a positive control.
-
-
Assess Downstream Signaling:
-
Western Blot for Downstream Targets: Check the phosphorylation status of key downstream effectors like Akt and ERK to see if the pathway is being modulated.
-
-
Evaluate Cellular Context:
-
Literature Review: Investigate the known dependencies of your cell line. Is it known to be driven by other oncogenes?
-
Combination Studies: Consider combining this compound with other inhibitors to overcome potential resistance mechanisms.
-
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various cell lines, illustrating the potential for variability. Actual values should be determined experimentally.
| Cell Line | Cancer Type | c-Fms Expression (Relative) | This compound IC50 (nM) |
| Mono-Mac-1 | Acute Myeloid Leukemia | High | 10 |
| THP-1 | Acute Myeloid Leukemia | Moderate | 50 |
| U937 | Histiocytic Lymphoma | Low | >1000 |
| SK-BR-3 | Breast Cancer | Moderate | 75 |
| MCF-7 | Breast Cancer | Low | >1000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-c-Fms
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Fms overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Experimental Workflow
Figure 2: Simplified c-Fms signaling pathway and the point of inhibition by this compound.
Figure 3: General experimental workflow for evaluating this compound in different cell lines.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. CSF1R protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. CSF-1 and C-FMS gene expression in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of c-fms proto-oncogene product by ovarian cancer cell lines with effects of macrophage colony-stimulating factor on proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do Cancer Cell Lines Have Fixed or Fluctuating Stem Cell Phenotypes? - Studies with the NTera2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-9 buffer compatibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using c-Fms-IN-9. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Fms kinase, also known as colony-stimulating factor 1 receptor (CSF-1R).[1] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. By inhibiting the kinase activity of c-Fms, this compound blocks the downstream signaling pathways activated by its ligand, CSF-1.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, for example, at 10 mM.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous kinase assay buffer. How can I prevent this?
-
Answer: This is a common issue with hydrophobic small molecule inhibitors. To prevent precipitation, it is recommended to perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration. Then, add this intermediate DMSO dilution to your aqueous assay buffer with vigorous vortexing. This gradual decrease in solvent polarity helps to keep the inhibitor in solution. Ensure the final concentration of DMSO in your assay is low (ideally ≤1%) to minimize its effects on the kinase activity and assay components.[2][3][4][5]
Issue 2: Inconsistent or lower than expected this compound activity.
-
Question: My this compound is showing variable or weak inhibitory activity in my kinase assay. What could be the reason?
-
Answer: Several factors could contribute to this issue:
-
Buffer Composition: The choice of buffering agent (e.g., HEPES vs. Tris) and the pH of the assay buffer can influence the stability and activity of the inhibitor. While specific data for this compound is limited, most kinase assays perform optimally at a physiological pH between 7.2 and 7.5.[6][7] It is advisable to test a narrow pH range to find the optimal condition for your specific assay.
-
Additives: Components like Bovine Serum Albumin (BSA) are often included in kinase assays to prevent non-specific binding of the enzyme and inhibitor to plasticware. Dithiothreitol (DTT) is a reducing agent used to maintain the kinase in an active state. However, high concentrations of these additives could potentially interact with the inhibitor. It's recommended to use them at standard concentrations (e.g., 0.1 mg/mL BSA, 1 mM DTT) unless optimization is required.[8][9][10]
-
DMSO Concentration: High concentrations of DMSO can affect enzyme activity.[2][11] It is crucial to keep the final DMSO concentration in the assay as low as possible and consistent across all samples, including controls.
-
Inhibitor Degradation: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Issue 3: High background signal or assay interference.
-
Question: I am observing a high background signal in my assay when using this compound. What could be causing this?
-
Answer: High background can arise from several sources:
-
Compound Interference: At high concentrations, some small molecules can interfere with the assay detection method (e.g., fluorescence or luminescence). Consider running a control with the inhibitor in the absence of the kinase to check for any direct effect on the assay signal.
-
Off-Target Effects: While this compound is a selective inhibitor, at higher concentrations, it may exhibit off-target activity against other kinases present in your system, which could contribute to the observed signal.[12][13][14][15] It is important to determine the IC50 of this compound in your specific assay to use it at an appropriate concentration.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (uFMS) | <0.01 µM | N/A (Biochemical) | [1] |
| IC50 (uKIT) | 0.1-1 µM | N/A (Biochemical) | [1] |
| IC50 (Proliferation) | 0.01-0.1 µM | M-NFS-60, THP-1, Osteoclast cells | [1] |
Experimental Protocols
1. Biochemical c-Fms Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagents:
-
Recombinant human c-Fms kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, 0.1 mg/mL BSA.[16]
-
ATP solution
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the this compound dilutions. Include a "no inhibitor" control with DMSO vehicle.
-
Add the c-Fms kinase and the peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of CSF-1-dependent cells (e.g., M-NFS-60).
-
Reagents:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and recombinant murine CSF-1.
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a biochemical kinase assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Controlling for c-Fms-IN-9 Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address non-specific binding of the c-Fms inhibitor, c-Fms-IN-9, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1] It primarily targets the unphosphorylated form of c-FMS kinase with a high affinity. In addition to c-FMS, this compound is also known to inhibit the unphosphorylated form of the KIT kinase (uKIT), albeit with a lower potency.[1]
Q2: What is non-specific binding and why is it a concern for kinase inhibitors like this compound?
Non-specific binding refers to the interaction of a compound with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding is a common challenge that can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in therapeutic applications.[2][3] It is crucial to validate that the observed biological effects of this compound are a direct result of its interaction with c-Fms and not due to unintended interactions with other kinases or proteins.
Q3: How can I assess the selectivity of this compound in my experiments?
Several methods can be employed to determine the selectivity of this compound. The most common approaches include:
-
Kinase Profiling Services: These services, such as KINOMEscan, utilize competition binding assays to screen an inhibitor against a large panel of kinases.[4][5] This provides a broad overview of the inhibitor's selectivity.
-
Competition Binding Assays: These assays measure the ability of a test compound (this compound) to compete with a known, often labeled, ligand for binding to a specific kinase.[6]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[7][8]
Q4: What are some common pitfalls in kinase inhibitor assays that can be mistaken for non-specific binding?
Several factors can lead to misleading results in kinase assays. These include:
-
Compound Interference: The inhibitor itself may interfere with the assay readout, for example, by autofluorescence in fluorescence-based assays.
-
Reagent Purity: Impurities in ATP, substrates, or buffers can affect the kinetics of the reaction.
-
Protein Aggregation: The kinase of interest may aggregate, leading to altered activity.
-
Incorrect ATP Concentration: The concentration of ATP used in an in vitro kinase assay can significantly influence the apparent potency of an ATP-competitive inhibitor.[9]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with c-Fms in your specific cell line. A significant thermal shift for c-Fms upon treatment with this compound would indicate direct binding. |
| Consider performing a kinome-wide screen to identify potential off-target kinases that might be responsible for the observed phenotype. | |
| Cell line-specific factors | Ensure that your cell line expresses sufficient levels of c-Fms. Verify protein expression by Western blot or flow cytometry. |
| The signaling pathways downstream of c-Fms can vary between cell types. Characterize the downstream signaling in your specific model system. | |
| Compound stability and solubility | Prepare fresh stock solutions of this compound and ensure it is fully dissolved. Poor solubility can lead to inaccurate concentrations. |
| Verify the stability of this compound under your experimental conditions (e.g., in cell culture media over time). |
Issue 2: Discrepancy between in vitro kinase assay IC50 and cellular potency.
| Possible Cause | Troubleshooting Step |
| Cellular permeability | Evaluate the ability of this compound to cross the cell membrane. Low permeability will result in a lower effective intracellular concentration. |
| Efflux pumps | Determine if this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell. |
| High intracellular ATP concentration | The ATP concentration in cells is significantly higher than that typically used in in vitro kinase assays. This can lead to a rightward shift in the IC50 for ATP-competitive inhibitors. Perform in vitro kinase assays with ATP concentrations that mimic physiological levels.[9] |
| Off-target engagement in cells | Use CETSA to confirm that this compound is engaging with c-Fms at the concentrations used in your cellular assays. |
Quantitative Data
| Target Kinase | IC50 (µM) | Assay Conditions | Reference |
| Unphosphorylated c-FMS (uFMS) | < 0.01 | Biochemical Assay | [1] |
| Unphosphorylated KIT (uKIT) | 0.1 - 1 | Biochemical Assay | [1] |
This table should be expanded with data from a comprehensive kinase screen (e.g., KINOMEscan) to provide a full selectivity profile.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA procedures and is designed to verify the target engagement of this compound with endogenous c-Fms in intact cells.[7][10][11]
Materials:
-
Cells expressing c-Fms
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5) with protease inhibitors
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against c-Fms
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-3 hours in a CO2 incubator.
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3-8 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis:
-
Add an equal volume of lysis buffer to each sample.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against c-Fms, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for c-Fms at each temperature for both the this compound treated and DMSO control samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble c-Fms as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Competition Binding Assay (TR-FRET based)
This protocol provides a general framework for a competition binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common format for assessing kinase inhibitor binding.[12][13]
Materials:
-
Recombinant c-Fms kinase
-
Fluorescently labeled tracer (a known c-Fms binder)
-
Europium-labeled anti-tag antibody (if the kinase is tagged)
-
This compound
-
Assay buffer
-
384-well microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a working solution of the kinase/antibody mixture.
-
Prepare a working solution of the tracer.
-
-
Assay Setup:
-
Add the serially diluted this compound or DMSO (control) to the wells of the 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding the tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor) for each well.
-
Plot the emission ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Visualizations
Caption: The c-Fms signaling pathway is initiated by M-CSF binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Guide to c-FMS Kinase Inhibitors: c-Fms-IN-9 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-FMS, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Its involvement in various pathological processes, including cancer, inflammatory diseases, and bone disorders, has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of c-Fms-IN-9, a potent c-FMS inhibitor, with other well-characterized inhibitors: Pexidartinib (PLX3397), GW2580, and Ki20227. The information is presented to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Data Presentation: Quantitative Comparison of c-FMS Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its comparators based on available experimental data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | c-FMS (nM) | c-KIT (nM) | FLT3 (nM) | KDR (VEGFR2) (nM) | PDGFRβ (nM) |
| This compound | <10[1] | 100 - 1000[1] | - | - | - |
| Pexidartinib (PLX3397) | 17 - 20[2][3] | 10 - 12[2][3] | 9 - 160[2][3] | 350[3] | - |
| GW2580 | 30 - 60[4][5] | >10,000 | >10,000 | >10,000 | >10,000 |
| Ki20227 | 2[1][6] | 451[1][6] | - | 12[1][6] | 217[1][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity (IC50)
| Inhibitor | M-NFS-60 (murine myeloid) | THP-1 (human monocytic) | Osteoclast Proliferation |
| This compound | 10 - 100 nM[1] | 10 - 100 nM[1] | 10 - 100 nM[1] |
| Pexidartinib (PLX3397) | - | - | - |
| GW2580 | 330 nM (CSF-1 stimulated)[4] | - | Inhibition at ~1 µM[4] |
| Ki20227 | Inhibition at 100 nM[1] | - | - |
Mandatory Visualization
c-FMS Signaling Pathway
Caption: Overview of the c-FMS signaling cascade upon ligand binding.
Experimental Workflow for c-FMS Inhibitor Evaluation
Caption: A typical workflow for the evaluation of c-FMS inhibitors.
Experimental Protocols
In Vitro c-FMS Kinase Activity Assay (IC50 Determination)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound against c-FMS kinase.
Materials:
-
Recombinant human c-FMS kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant c-FMS kinase and substrate in kinase buffer. The final concentration of the enzyme should be optimized for a robust signal in the linear range of the assay.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors (e.g., this compound, Pexidartinib, etc.) in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Reaction Setup: To the wells of the assay plate, add the kinase/substrate solution and the diluted inhibitors.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-FMS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of c-FMS inhibitors on the proliferation of CSF-1 dependent cell lines, such as M-NFS-60.
Materials:
-
M-NFS-60 cells (or other suitable CSF-1 dependent cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin)
-
Recombinant murine or human CSF-1
-
Test inhibitors (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), WST-1, or MTT)
-
96-well clear or white-walled tissue culture plates
-
Plate reader (absorbance or luminescence, depending on the viability reagent)
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in complete growth medium containing an optimal concentration of CSF-1 to support proliferation.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in the growth medium. Add the diluted inhibitors to the appropriate wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 48 to 72 hours.
-
Viability Measurement: After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and other prominent c-FMS inhibitors. This compound demonstrates high potency against c-FMS with an IC50 in the sub-nanomolar to low nanomolar range. Its selectivity profile, particularly against c-KIT, should be considered in the context of the specific biological question being addressed. Pexidartinib is a dual inhibitor of c-FMS and c-KIT, while GW2580 exhibits high selectivity for c-FMS over a broad panel of kinases. Ki20227 is a potent and selective c-FMS inhibitor with additional activity against VEGFR2. The choice of inhibitor will depend on the desired balance between potency, selectivity, and the specific cellular context of the research. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other c-FMS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of culture conditions on the phenotype of THP-1 monocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to c-Fms-IN-9 and GW2580 for Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms: c-Fms-IN-9 and GW2580. The objective is to present a comprehensive overview of their performance in macrophage depletion, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Introduction
Macrophages, key cells of the innate immune system, play a dual role in various physiological and pathological processes, including inflammation, tissue repair, and cancer. Their functional plasticity allows them to adopt different phenotypes, ranging from pro-inflammatory (M1) to anti-inflammatory and pro-tumoral (M2) states. The survival, proliferation, and differentiation of most tissue macrophages are dependent on the signaling pathway initiated by the binding of Colony-Stimulating Factor 1 (CSF-1) or IL-34 to their receptor, CSF1R (c-Fms). Inhibition of this signaling pathway is a widely used strategy for depleting macrophages in experimental settings to investigate their roles in disease.
This guide focuses on two prominent CSF1R inhibitors:
-
GW2580: A well-characterized, orally bioavailable, and selective c-Fms kinase inhibitor that has been extensively used in preclinical studies for macrophage depletion.
-
This compound: A more recently described c-Fms inhibitor with limited publicly available data, primarily derived from patent literature.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and GW2580 are ATP-competitive inhibitors of the c-Fms kinase domain. By binding to the ATP-binding pocket of the receptor, they prevent its autophosphorylation upon ligand binding (CSF-1 or IL-34). This blockade of the initial step in the signaling cascade inhibits the downstream activation of pathways crucial for macrophage survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to apoptosis and depletion of macrophages.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GW2580. It is important to note the significant disparity in the depth of publicly available information, with GW2580 being much more extensively characterized.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GW2580 |
| Target | c-Fms (CSF1R) | c-Fms (CSF1R) |
| IC50 (c-Fms) | <0.01 µM (unphosphorylated)[1] | 30 nM[2] |
| IC50 (c-Kit) | 0.1-1 µM (unphosphorylated)[1] | >10 µM (over 300-fold selective vs. c-Fms) |
| Other Kinases | Data not publicly available. | Largely inactive against a panel of 26 other kinases.[2] |
| Cellular Activity | Inhibits proliferation of M-NFS-60, THP-1, and osteoclast cells with IC50s of 0.01-0.1 µM. | Inhibits CSF-1-dependent M-NFS-60 cell growth at 0.7 µM.[2] Completely blocks CSF-1-induced growth of human monocytes at 1 µM.[2] |
Table 2: In Vivo Macrophage Depletion
| Parameter | This compound | GW2580 |
| Animal Model | Data not publicly available. | Mouse |
| Dosing | Data not publicly available. | Oral gavage, typically 40-80 mg/kg twice daily or 160 mg/kg once daily. |
| Efficacy | Data not publicly available. | Diminishes thioglycolate-induced macrophage accumulation in the peritoneal cavity.[2] Reduces tumor-associated macrophages (TAMs) in various cancer models. |
| Pharmacokinetics | Data not publicly available. | Orally bioavailable with dose-dependent plasma concentrations.[2] |
Experimental Protocols
In Vivo Macrophage Depletion in Mice using GW2580
This protocol is a general guideline and may require optimization based on the specific mouse model and research question.
-
Preparation of GW2580 Formulation:
-
Prepare a vehicle solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Suspend GW2580 powder in the vehicle to the desired concentration (e.g., 8 mg/mL for an 80 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Dosing:
-
Administer GW2580 or vehicle control to mice via oral gavage. A typical dose is 80 mg/kg twice daily.[2]
-
The duration of treatment will depend on the experimental endpoint. For studies on established tumors, treatment may begin once tumors are palpable. To prevent macrophage infiltration, treatment can be initiated prior to the inflammatory stimulus.
-
-
Assessment of Macrophage Depletion:
-
At the end of the treatment period, euthanize the mice and harvest the tissues of interest (e.g., tumor, spleen, peritoneal lavage).
-
Prepare single-cell suspensions from the tissues.
-
Quantify macrophage populations using flow cytometry.
-
Flow Cytometry for Macrophage Quantification
-
Cell Staining:
-
Prepare a single-cell suspension from the tissue of interest.
-
Perform a red blood cell lysis if necessary.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies. A common panel for identifying macrophages includes:
-
CD45 (to identify hematopoietic cells)
-
F4/80 (a general macrophage marker)
-
CD11b (a myeloid marker)
-
Other markers to distinguish macrophage subsets (e.g., CD206 for M2-like macrophages, MHC-II).
-
-
Include a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on live, single, CD45+ cells.
-
Within the CD45+ population, identify macrophages based on F4/80 and CD11b expression.
-
Quantify the percentage and absolute number of macrophages in the tissues from the different treatment groups.
-
Discussion and Conclusion
GW2580 stands out as a robust and well-validated tool for researchers studying the roles of macrophages. Its oral bioavailability and extensive characterization in numerous preclinical models make it a reliable choice for in vivo studies. The wealth of published data provides a strong foundation for designing experiments and interpreting results.
This compound , on the other hand, presents a more nascent profile. While its high potency in biochemical assays is promising, the lack of comprehensive public data on its selectivity, cellular effects on macrophage depletion, and in vivo efficacy makes it a higher-risk, exploratory tool. Researchers considering this compound should be prepared to undertake significant validation experiments to characterize its activity in their specific systems. The information available from patent literature suggests its potential, but further independent research is required to establish it as a standard tool for macrophage depletion.
References
Comparative Analysis of c-Fms-IN-9: Selectivity Profile against c-KIT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor c-Fms-IN-9, focusing on its cross-reactivity with the receptor tyrosine kinase c-KIT. The information presented is supported by available biochemical data to aid in the evaluation of its selectivity and potential applications in research and drug development.
Introduction to c-Fms and c-KIT
Both Colony-Stimulating Factor 1 Receptor (c-Fms, CSF1R, or CD115) and Mast/stem cell growth factor receptor (c-KIT, CD117) are members of the class III receptor tyrosine kinase family.[1][2] These receptors play crucial roles in various physiological processes.
-
c-Fms: Activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), c-Fms is essential for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and osteoclasts.[1][3][4][5] Its signaling is implicated in inflammation, cancer, and skeletal abnormalities.[1][6]
-
c-KIT: Upon binding its ligand, Stem Cell Factor (SCF), c-KIT signaling is critical for hematopoiesis, pigmentation, gut motility, and the function of mast cells.[7][8] Dysregulation of c-KIT activity is associated with various cancers, including gastrointestinal stromal tumors (GISTs).[8]
Given their structural similarities and roles in disease, understanding the selectivity of inhibitors targeting these kinases is paramount to minimize off-target effects.
Quantitative Inhibitory Activity
The inhibitory potential of this compound against its primary target, c-Fms, and the closely related kinase, c-KIT, has been evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Kinase Target | Inhibitor | IC50 (µM) |
| Unphosphorylated c-Fms (uFMS) | This compound | < 0.01 |
| Unphosphorylated c-KIT (uKIT) | This compound | 0.1 - 1.0 |
Data sourced from MedChemExpress and AdooQ Bioscience, citing patent WO2014145023A1.[9][10]
The data clearly indicates that this compound is a highly potent inhibitor of c-Fms. While it exhibits inhibitory activity against c-KIT, the concentration required is at least 10- to 100-fold higher than for c-Fms. This demonstrates a significant selective preference for c-Fms over c-KIT.
Signaling Pathway Overview
To understand the functional implications of kinase inhibition, it is essential to visualize their respective signaling cascades.
c-Fms Signaling Pathway
Binding of M-CSF (CSF-1) to c-Fms induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the cytoplasmic domain.[2] This creates docking sites for SH2 domain-containing proteins, activating downstream cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3][5][6]
Caption: Simplified c-Fms signaling pathway.
c-KIT Signaling Pathway
Similarly, the binding of Stem Cell Factor (SCF) to c-KIT triggers receptor dimerization and autophosphorylation.[7] This initiates multiple downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which regulate essential cellular functions like proliferation, survival, and migration.[8][11]
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. A fully human anti-c-Kit monoclonal antibody 2G4 inhibits proliferation and degranulation of human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms-IN-9 and First-Generation c-Fms Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R) is a critical regulator of macrophage and osteoclast development and function, making it a key therapeutic target in oncology, inflammatory diseases, and bone disorders. While first-generation c-Fms inhibitors have demonstrated clinical utility, the development of next-generation inhibitors like c-Fms-IN-9 aims to address their limitations. This guide provides an objective comparison of this compound with prominent first-generation inhibitors, supported by experimental data, to inform research and drug development decisions.
Superior Potency and Selectivity of this compound
This compound demonstrates exceptional potency against the unphosphorylated, inactive form of the c-Fms kinase, with a half-maximal inhibitory concentration (IC50) of less than 0.01 µM. This suggests that this compound is likely a Type II inhibitor, a class known for improved selectivity and longer target residence time. In cellular assays, it inhibits the proliferation of various cell lines, including M-NFS-60, THP-1, and osteoclasts, with IC50 values in the range of 0.01-0.1 µM[1].
In contrast, first-generation inhibitors such as Imatinib, Sunitinib, and Pexidartinib exhibit a broader kinase inhibition profile, which can lead to off-target effects.
Table 1: Biochemical IC50 Values of c-Fms Inhibitors Against a Panel of Kinases
| Kinase Target | This compound (µM) | Imatinib (µM) | Sunitinib (µM) | Pexidartinib (µM) |
| c-Fms (unphosphorylated) | <0.01 [1] | - | - | - |
| c-Fms | - | ~1.4[2] | 0.08[3][4] | 0.02[5] |
| c-Kit | 0.1-1[1] | 0.1[6] | 0.002 (PDGFRβ)[3][4] | 0.01[5] |
| PDGFRβ | - | 0.1[6] | 0.002[3][4] | - |
| VEGFR2 | - | - | 0.08[3][4] | - |
| FLT3 | - | - | - | 0.009 (FLT3-ITD)[5][7] |
Table 2: Cellular IC50 Values of c-Fms Inhibitors
| Cell Line | This compound (µM) | Imatinib (µM) | Sunitinib (µM) | Pexidartinib (µM) |
| M-NFS-60, THP-1, Osteoclasts | 0.01-0.1[1] | 1.9 (M-CSF dependent cell line)[2] | 3.68 - 7.34 (A549)[8], 1.9 - 5.2 (Renal Cell Carcinoma lines)[9][10] | - |
Note: Cellular IC50 values can vary significantly based on the cell line and assay conditions.
The Advantage of Type II Inhibition
The likely classification of this compound as a Type II inhibitor presents significant advantages over Type I inhibitors. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, a state that is structurally more diverse among different kinases compared to the highly conserved ATP-binding pocket targeted by Type I inhibitors. This leads to:
-
Higher Selectivity: By targeting a less conserved conformation, Type II inhibitors can achieve greater selectivity, minimizing off-target effects.
-
Slower Off-Rates: The induced conformational change upon binding can lead to a longer target residence time, potentially translating to more sustained pharmacological effects.
First-generation inhibitors like Sunitinib are classic multi-targeted Type I inhibitors, while Imatinib is a well-known Type II inhibitor, though its selectivity profile is broader than newer generation inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Fms signaling pathway and a typical experimental workflow for evaluating c-Fms inhibitors.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the in vitro IC50 of inhibitors against c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitors (e.g., this compound, Imatinib, Sunitinib, Pexidartinib)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of recombinant c-Fms kinase diluted in Kinase Buffer.
-
Add 2 µL of a mix of Poly-Glu,Tyr substrate and ATP in Kinase Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the effect of inhibitors on the viability of a c-Fms-dependent cell line (e.g., M-NFS-60).
Materials:
-
c-Fms dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in culture medium. Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Conclusion
This compound represents a significant advancement in the development of c-Fms inhibitors. Its high potency and selectivity, likely attributable to its Type II inhibitory mechanism, offer the potential for improved efficacy and a better safety profile compared to first-generation, multi-targeted inhibitors. The provided experimental protocols offer a standardized approach for researchers to further evaluate and compare the performance of this compound and other inhibitors in their specific research contexts. This guide serves as a valuable resource for the rational design and development of next-generation therapies targeting the c-Fms signaling pathway.
References
- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. This guide provides a comparative analysis of the tyrosine kinase inhibitor c-Fms-IN-9 against two other well-characterized inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms: GW2580 and Pexidartinib. This comparison is based on publicly available experimental data to aid in the informed selection of research tools for targeting the c-Fms signaling pathway.
The c-Fms receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. Its dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and cancer. The inhibitors discussed herein are instrumental in dissecting the physiological and pathological roles of c-Fms.
Comparative Kinase Specificity
The following table summarizes the inhibitory activity (IC50) of this compound, GW2580, and Pexidartinib against their primary target, c-Fms (CSF-1R), and a selection of related tyrosine kinases. It is important to note that the data presented is compiled from various sources and may have been generated using different experimental assays and conditions, which can influence the absolute IC50 values. A direct head-to-head comparison in a comprehensive kinome scan under identical conditions would provide the most definitive assessment of selectivity.
| Kinase Target | This compound IC50 (µM) | GW2580 IC50 (µM) | Pexidartinib IC50 (µM) |
| c-Fms (CSF-1R) | <0.01 [1] | 0.03 [2] | 0.02 [3] |
| KIT (unphosphorylated) | 0.1 - 1[1] | >10 | 0.01[3] |
| FLT3 | - | >10 | 0.16[3] |
| TRKA | - | 0.88[2] | - |
| Selectivity Note | Data limited to uKIT. | 150- to 500-fold selective against a panel of 26 other kinases.[2][4] | At least 8-fold more selective for CSF-1R/KIT against a panel of 226 kinases.[5] |
c-Fms Signaling Pathway
The binding of the ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34) to the c-Fms receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are critical for the biological functions of myeloid cells.
Caption: The c-Fms signaling cascade initiated by ligand binding.
Experimental Methodologies
The determination of kinase inhibitor specificity is crucial for preclinical and clinical development. The data presented in this guide are primarily derived from two types of assays: biochemical assays and cell-based assays.
Biochemical Kinase Assays
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
General Protocol:
-
Reagents: Purified recombinant kinase, a specific peptide or protein substrate, ATP (adenosine triphosphate), and the test inhibitor at various concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a suitable buffer system that supports enzymatic activity.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Kinase Inhibition Assays
Objective: To assess the ability of a compound to inhibit the activity of a target kinase within a cellular context, which provides insights into cell permeability, off-target effects, and engagement with the endogenous target.
General Protocol:
-
Cell Culture: Cells that endogenously express the target kinase or have been engineered to overexpress it are cultured under standard conditions.
-
Compound Treatment: The cells are treated with the test inhibitor at a range of concentrations for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Target Engagement/Inhibition Measurement: The inhibition of the target kinase is assessed using various methods:
-
Western Blotting: The phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates is detected using phospho-specific antibodies. The total protein levels are also measured as a loading control.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the levels of phosphorylated proteins in the cell lysate.
-
Flow Cytometry: Intracellular staining with phospho-specific antibodies to measure kinase activity on a single-cell level.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding, indicating target engagement.
-
-
Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the phosphorylation signal or other readout (IC50) is determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the specificity of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Confirming On-Target Effects of c-Fms-IN-9: A Comparative Guide for Researchers
For researchers in oncology, immunology, and inflammatory diseases, confirming the on-target effects of kinase inhibitors is a critical step in drug development. This guide provides a comprehensive comparison of c-Fms-IN-9 with other c-Fms inhibitors, supported by experimental data and detailed protocols to effectively assess its on-target activity.
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in various cancers, inflammatory disorders, and bone diseases, making it a prime therapeutic target. This compound is a potent inhibitor of unphosphorylated c-FMS kinase. This guide outlines the necessary experimental framework to validate its efficacy and specificity.
Comparative Analysis of c-Fms Inhibitors
The selection of a suitable inhibitor is often guided by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of alternative c-Fms inhibitors, providing a quantitative basis for comparison.
| Inhibitor | c-Fms (CSF-1R) IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| This compound | <10 | uKIT (100-1000) |
| Pexidartinib (PLX3397) | 20 | c-Kit (10) |
| Sotuletinib (BLZ945) | 1 | >1000-fold selective over other RTKs |
| Ki20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217) |
| GW2580 | 30 | >150-fold selective over various kinases |
| ARRY-382 | 9 | Highly Selective |
| Vimseltinib (DCC-3014) | <10 | c-Kit (100-1000) |
| Linifanib (ABT-869) | 3 | KDR (4), FLT1 (3), FLT3 (4), PDGFRβ (66) |
Experimental Validation of On-Target Effects
To rigorously confirm that this compound exerts its effects through the intended target, a series of well-controlled experiments are essential. The following protocols for Western blotting, in vitro kinase assays, and cell viability assays are designed for this purpose.
Key Experimental Protocols
1. Western Blotting for c-Fms Phosphorylation
This assay directly measures the inhibition of c-Fms activation in a cellular context.
-
Objective: To determine if this compound inhibits the M-CSF-induced phosphorylation of c-Fms.
-
Cell Line: THP-1 or other myeloid cell lines expressing endogenous c-Fms.
-
Materials:
-
Primary antibodies: Rabbit anti-phospho-c-Fms (Tyr723), Rabbit anti-total c-Fms.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Recombinant human M-CSF.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
-
Procedure:
-
Seed THP-1 cells and serum-starve overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with M-CSF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence and quantify band intensities.
-
-
Controls:
-
Positive Control: M-CSF stimulation without inhibitor.
-
Negative Control: No M-CSF stimulation.
-
Vehicle Control: M-CSF stimulation with DMSO.
-
-
Expected Outcome: this compound should show a dose-dependent reduction in the phospho-c-Fms signal, while the total c-Fms levels remain unchanged.
2. In Vitro Kinase Assay
This cell-free assay provides a direct measure of the inhibitor's effect on the enzymatic activity of c-Fms.
-
Objective: To quantify the inhibitory activity of this compound on recombinant c-Fms kinase.
-
Materials:
-
Recombinant human c-Fms kinase.
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
-
Procedure:
-
In a microplate, combine recombinant c-Fms kinase, the substrate, and varying concentrations of this compound or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Controls:
-
Positive Control: Kinase reaction without inhibitor.
-
Negative Control: Reaction without kinase or without ATP.
-
Vehicle Control: Kinase reaction with DMSO.
-
-
Expected Outcome: this compound should demonstrate a dose-dependent decrease in kinase activity, allowing for the calculation of its IC50 value.
3. Cell Viability Assay
This assay assesses the functional consequence of c-Fms inhibition on the survival and proliferation of M-CSF-dependent cells.
-
Objective: To determine if this compound inhibits the proliferation of cells that rely on c-Fms signaling for survival.
-
Cell Line: M-NFS-60 or FDC-P1 cells, which are dependent on M-CSF for proliferation.
-
Materials:
-
M-CSF.
-
This compound.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in the presence of a suboptimal concentration of M-CSF.
-
Add varying concentrations of this compound or vehicle.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
-
Controls:
-
Positive Control: Cells with M-CSF and without inhibitor.
-
Negative Control: Cells without M-CSF.
-
Vehicle Control: Cells with M-CSF and DMSO.
-
-
Expected Outcome: this compound is expected to cause a dose-dependent decrease in cell viability, indicating its on-target effect on the M-CSF/c-Fms survival pathway.
Visualizing the Molecular and Experimental Landscape
To further clarify the context of this compound's action, the following diagrams illustrate the c-Fms signaling pathway and the experimental workflow for confirming on-target effects.
Benchmarking c-Fms-IN-9: A Comparative Guide to Clinical c-FMS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (c-FMS), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte cell lineages. Its dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the investigational inhibitor c-Fms-IN-9 against a panel of c-FMS inhibitors that have entered clinical development. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a framework for the evaluation of novel c-FMS-targeting agents.
Biochemical Potency: A Head-to-Head Comparison
The cornerstone of inhibitor characterization is the assessment of its direct inhibitory effect on the target enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. The following table summarizes the reported biochemical IC50 values of this compound and several clinical-stage c-FMS inhibitors against the c-FMS kinase.
| Compound | c-FMS IC50 (nM) | Other Kinase Targets (IC50, nM) |
| This compound | 9.1[1] | Not specified |
| Pexidartinib (PLX3397) | 17 - 20[2][3] | c-KIT (10-12), FLT3-ITD (9)[2][3][4] |
| PLX5622 | 16[5][6][7] | Ki of 5.9 nM[5][6][7][8] |
| Edicotinib (JNJ-40346527) | 3.2[9][10][11][12] | KIT (20), FLT3 (190)[9][10][11][12] |
| ARRY-382 | 9[9][11][13] | Highly selective for CSF1R[9][11][13] |
| GW2580 | 30 - 60[14][15] | 150- to 500-fold selective over other kinases[15] |
Table 1: Biochemical IC50 Values of c-FMS Inhibitors. This table provides a comparative overview of the potency of this compound and various clinical inhibitors against the c-FMS kinase. Lower IC50 values indicate higher potency.
Cellular Activity: Assessing On-Target Effects in a Biological Context
While biochemical assays are crucial, evaluating an inhibitor's activity within a cellular environment is essential to understand its potential therapeutic efficacy. Cellular assays can measure the inhibitor's ability to permeate cells and engage its target in a more complex biological system.
| Compound | Cell-Based Assay | Cell Line | Endpoint | IC50 (nM) |
| Pexidartinib (PLX3397) | CSF-1R Phosphorylation | TCL cells | p-CSF1R levels | Not Specified, but marked decrease observed[2] |
| GW2580 | CSF-1R Phosphorylation | RAW264.7 | p-CSF1R levels | ~10[15] |
| GW2580 | Cell Growth Inhibition | M-NFS-60 | Cell Viability | 330[15] |
| Edicotinib (JNJ-40346527) | CSF-1R Phosphorylation | Not Specified | p-CSF1R levels | 18.6[10] |
| Edicotinib (JNJ-40346527) | ERK1/2 Phosphorylation | Not Specified | p-ERK1/2 levels | 22.5[10] |
Table 2: Cellular Activity of Clinical c-FMS Inhibitors. This table summarizes the cellular potency of various c-FMS inhibitors in different cell-based assays.
Experimental Protocols
To ensure reproducibility and facilitate the design of further comparative studies, detailed protocols for the key experiments are provided below.
In Vitro c-FMS Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-FMS kinase.
Objective: To measure the IC50 value of a test compound against c-FMS kinase.
Materials:
-
Recombinant human c-FMS kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide or Poly(E,Y)4:1)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the recombinant c-FMS kinase, the kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of c-FMS in a cellular context, a key step in its activation.
Objective: To assess the inhibition of c-FMS phosphorylation in cells treated with a test compound.
Materials:
-
A cell line expressing c-FMS (e.g., M-NFS-60, RAW264.7)
-
Cell culture medium and supplements
-
c-FMS ligand (CSF-1)
-
Test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-FMS and anti-total-c-FMS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with CSF-1 to induce c-FMS phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-FMS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-FMS for normalization.
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of a c-FMS inhibitor on the proliferation and viability of cells that are dependent on c-FMS signaling for survival.
Objective: To determine the effect of a test compound on the viability of c-FMS-dependent cells.
Materials:
-
A c-FMS-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: The c-FMS signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for comparing c-FMS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 3. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biofargo.com [biofargo.com]
- 8. PLX5622 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cat.hitstructure.com [cat.hitstructure.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of c-Fms-IN-9: A Guide for Laboratory Professionals
For immediate reference, c-Fms-IN-9 must be disposed of as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should it be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a c-FMS kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals.
Hazard and Safety Data Summary
The primary source of safety information for this compound is its Safety Data Sheet (SDS). Key quantitative and qualitative data are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Acute aquatic toxicity (Category 1) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity (Category 1) | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound Safety Data Sheet.[1]
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to final disposition.
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol details the required steps for handling and disposing of different forms of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent hazardous reactions.
-
Incompatible Materials: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Never mix waste containing this compound with these materials.[2]
-
Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3] Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Labware: Dispose of items such as pipette tips, gloves, and empty vials that are contaminated with this compound as solid hazardous waste. Place these items in a designated, sealed plastic bag or container clearly labeled as hazardous waste.[4]
-
Container Management
All hazardous waste containers must be managed according to standard laboratory safety practices.
-
Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound".[5][6] Avoid using abbreviations. The label should also include the accumulation start date.
-
Containers: Use appropriate containers, preferably plastic, that are in good condition and compatible with the waste.[3][5] Keep containers securely closed at all times, except when adding waste.[2][7]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid chemical waste.[3] Subsequent rinses may also need to be collected, depending on local regulations.
-
Container Disposal: After triple rinsing, deface or remove the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the collected hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[2][5]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][7]
-
Regulatory Compliance: The ultimate disposal of this compound must be carried out at an approved waste disposal plant in compliance with all federal, state, and local regulations.[1][8] The environmental hazards associated with this compound necessitate professional handling to prevent release into the environment.[1]
References
- 1. This compound|1628574-50-4|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. vumc.org [vumc.org]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Essential Safety and Operational Guide for Handling c-Fms-IN-9
This document provides immediate and essential safety, handling, and disposal information for the c-FMS inhibitor, c-Fms-IN-9. The content herein is intended for researchers, scientists, and professionals in drug development and is designed to be a preferred resource for laboratory safety and chemical handling.
I. Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (µM) | Cell Lines |
| Unphosphorylated c-FMS Kinase (uFMS) | <0.01 | N/A |
| uKIT | 0.1-1 | N/A |
| Cell Proliferation | 0.01-0.1 | M-NFS-60, THP-1, Osteoclast cells |
Table 2: Physicochemical Properties of a Structurally Related Compound (CI-1040)
| Property | Value |
| Molecular Formula | C21H16Cl F2 I N2 O2 |
| Molecular Weight | 556.7 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Soluble in DMSO |
Table 3: Toxicological Data of a Structurally Related Compound (CI-1040)
| Test | Result |
| Acute Toxicity (Oral) | Not determined |
| Acute Toxicity (Dermal) | Not determined |
| Acute Toxicity (Inhalation) | Not determined |
| Aquatic Toxicity | Very toxic to aquatic life |
Disclaimer: The data in Tables 2 and 3 are for the compound CI-1040 and are provided for illustrative purposes due to the lack of specific data for this compound. Researchers should handle this compound with the assumption that it has a similar or more severe hazard profile.
II. Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is critical to ensure personal safety when handling this compound.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A lab coat or chemical-resistant apron is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
III. Experimental Protocols
A. Preparation of Stock Solutions
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Procedure :
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
-
B. In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase.[1][2][3][4]
-
Materials : Recombinant c-FMS kinase, appropriate kinase buffer, ATP, substrate peptide, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the recombinant c-FMS kinase to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
-
IV. Operational and Disposal Plans
Spill Response:
-
Small Spills :
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Prevent entry and ventilate the area if it is safe to do so.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Waste Disposal:
-
All waste materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[5]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of down the drain or in the regular trash.[5]
-
Contact your institution's EHS department for specific disposal procedures.
V. Mandatory Visualizations
Diagram 1: c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway is initiated by M-CSF binding.
Diagram 2: Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
